BAY-588
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F4N5O2/c1-14-22(34-25(38)19-12-21(24(32)37)33-20-11-17(28)9-10-18(19)20)23(27(29,30)31)35-36(14)13-15-5-7-16(8-6-15)26(2,3)4/h5-12H,13H2,1-4H3,(H2,32,37)(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGZBWVQLFNTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F4N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BAY-588
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-588 is a potent and selective inhibitor of glucose transporters, primarily targeting GLUT1, GLUT3, and GLUT4. As a derivative of the well-characterized GLUT1 inhibitor BAY-876, this compound exerts its effects by disrupting cellular glucose uptake, leading to profound metabolic reprogramming and subsequent cellular stress. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and development of this class of compounds for therapeutic applications, particularly in oncology.
Introduction
Altered glucose metabolism is a hallmark of cancer, with many tumor cells exhibiting a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic phenotype is largely dependent on the overexpression of glucose transporters (GLUTs), particularly GLUT1. Consequently, targeting GLUTs has emerged as a promising strategy for cancer therapy. This compound is a novel small molecule inhibitor designed to exploit this metabolic vulnerability. This document serves as a technical guide to its mechanism of action.
Molecular Target and Selectivity
This compound is a derivative of BAY-876 and functions as a selective inhibitor of glucose transporters. Its primary targets are GLUT4, GLUT1, and GLUT3, with a significantly lower affinity for GLUT2.[1][2] This selectivity is crucial as it may offer a therapeutic window by minimizing effects on tissues that predominantly express other GLUT isoforms.
Quantitative Inhibition Data
The inhibitory potency of this compound against various human glucose transporters has been determined in Chinese Hamster Ovary (CHO) cells expressing the recombinant transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Transporter | Cell Line | IC50 (μM) |
| GLUT4 | CHO | 0.5 |
| GLUT1 | CHO | 1.18 |
| GLUT3 | CHO | 5.47 |
| GLUT2 | CHO | >10 |
Mechanism of Action and Downstream Signaling
The primary mechanism of action of this compound is the competitive inhibition of glucose transport into the cell. By blocking this critical nutrient supply, this compound initiates a cascade of downstream events that ultimately compromise cancer cell viability. The parent compound, BAY-876, has been extensively studied, and its mechanism provides a strong framework for understanding the effects of this compound.
Inhibition of Glycolysis and ATP Depletion
By blocking glucose uptake, this compound directly inhibits glycolysis, the central pathway for glucose metabolism. This leads to a significant reduction in the production of ATP, the primary energy currency of the cell.
Metabolic Reprogramming and Oxidative Stress
In response to glycolytic inhibition and the resulting energy deficit, cancer cells attempt to compensate by increasing mitochondrial respiration. This metabolic shift, however, comes at a cost. The heightened activity of the electron transport chain leads to an overproduction of reactive oxygen species (ROS), inducing a state of severe oxidative stress.
Induction of Apoptosis
The combination of ATP depletion and excessive ROS accumulation creates an intracellular environment that is unsustainable for the cancer cell. These stressors converge to activate the intrinsic apoptotic pathway, leading to programmed cell death.
Modulation of Key Signaling Pathways
The metabolic crisis induced by this compound triggers signaling cascades that govern cellular energy homeostasis and growth.
-
AMPK Activation: The decrease in the cellular ATP:AMP ratio leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status. Activated AMPK works to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.
-
mTOR Inhibition: Activated AMPK can phosphorylate and inhibit the mammalian target of rapamycin (mTOR) pathway, a central controller of cell growth, proliferation, and survival. Inhibition of mTOR signaling further contributes to the anti-proliferative effects of this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes described above, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: Workflow for IC50 determination.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related compounds.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Glucose Uptake Assay (2-NBDG)
This assay measures the direct effect of this compound on glucose transport into cells using a fluorescent glucose analog.
Materials:
-
Cancer cell line of interest
-
24-well plates
-
Glucose-free DMEM
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
This compound
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and then incubate in glucose-free DMEM for 1 hour.
-
Treat the cells with the desired concentration of this compound for 30 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Stop the uptake by washing the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Analyze the fluorescence of the cell suspension using a flow cytometer or visualize the cells using a fluorescence microscope.
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
This protocol assesses the impact of this compound on cellular oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
-
Seahorse XF96 or XFe96 analyzer
-
Seahorse XF cell culture microplates
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test reagents)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The day of the assay, replace the culture medium with XF Base Medium supplemented with substrates and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the Mito Stress Test reagents and this compound for injection during the assay.
-
Calibrate the Seahorse XF analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
Measure the basal OCR, then inject this compound and measure the OCR to determine the acute effect.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.
Western Blot Analysis of AMPK Activation
This technique is used to detect the phosphorylation status of AMPK, indicating its activation in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total AMPKα)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound is a selective glucose transporter inhibitor with a clear mechanism of action centered on the disruption of cancer cell metabolism. By inhibiting glucose uptake, this compound induces a state of metabolic crisis characterized by ATP depletion, increased oxidative stress, and the activation of key energy-sensing pathways, ultimately leading to apoptotic cell death. The preclinical data for its parent compound, BAY-876, suggests that this class of inhibitors holds significant promise as a targeted therapy for a variety of cancers that are dependent on aerobic glycolysis. Further investigation into the in vivo efficacy, safety profile, and potential combination therapies of this compound is warranted.
References
BAY-588: A Technical Whitepaper on the Differential Inhibition of Glucose Transporters Glut1 and Glut4
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical document provides a comprehensive analysis of the inhibitory effects of the small molecule BAY-588 on the glucose transporters Glut1 and Glut4. This compound, a derivative of the potent and selective Glut1 inhibitor BAY-876, has demonstrated a distinct inhibitory profile against these two key facilitative glucose transporters. This paper summarizes the available quantitative data on its inhibitory potency, details the experimental methodologies for assessing such inhibition, and visualizes the pertinent cellular pathways and experimental workflows. The information presented herein is intended to serve as a technical guide for researchers in the fields of metabolic diseases, oncology, and drug discovery.
Introduction
Glucose is a fundamental source of energy for mammalian cells, and its transport across the plasma membrane is mediated by a family of facilitative glucose transporters (GLUTs). Among these, Glut1 and Glut4 are of significant biological and therapeutic interest. Glut1 is ubiquitously expressed and responsible for basal glucose uptake in many cell types, and its overexpression is a hallmark of various cancers. Glut4 is predominantly expressed in insulin-sensitive tissues, such as skeletal muscle and adipose tissue, and its translocation to the cell surface is a critical step in insulin-mediated glucose disposal.
The development of selective inhibitors for glucose transporters is a promising strategy for the treatment of diseases characterized by aberrant glucose metabolism. This compound has emerged as an interesting chemical probe for studying the roles of different GLUT isoforms. This whitepaper aims to provide a detailed technical overview of its inhibitory characteristics, with a specific focus on Glut1 and Glut4.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against human glucose transporters has been evaluated in Chinese Hamster Ovary (CHO) cells expressing the recombinant transporters. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy.
| Transporter | IC50 (µM) | Cell Line | Notes |
| Glut1 | 1.18[1] | CHO | - |
| Glut4 | 0.5[1] | CHO | This compound is more potent against Glut4 than Glut1. |
| Glut2 | >10[1] | CHO | Demonstrates selectivity over Glut2. |
| Glut3 | 5.47[1] | CHO | - |
Table 1: Inhibitory potency (IC50) of this compound against human Glut1, Glut4, Glut2, and Glut3.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on glucose transporters typically involves a cellular glucose uptake assay. A representative protocol based on the widely used radiolabeled 2-deoxy-D-glucose (2-DG) uptake method is detailed below. This method is a gold standard for quantifying glucose transport inhibition.
Principle
This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose ([³H]-2-DG), into cells overexpressing a specific glucose transporter. 2-DG is transported into the cell by GLUTs and is subsequently phosphorylated by hexokinase to 2-DG-6-phosphate. This phosphorylated form cannot be further metabolized and is trapped within the cell. The amount of accumulated intracellular radioactivity is directly proportional to the rate of glucose transport. A test compound's ability to inhibit this uptake is quantified by measuring the reduction in accumulated radioactivity.
Materials and Reagents
-
CHO cells stably expressing human Glut1 or Glut4
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
[³H]-2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
This compound
-
Cytochalasin B (as a positive control for inhibition)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Assay Procedure
-
Cell Seeding: Seed the Glut1- or Glut4-expressing CHO cells into multi-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Cell Starvation: On the day of the assay, aspirate the culture medium and wash the cells twice with serum-free medium. Then, incubate the cells in serum-free medium for 3-4 hours to lower basal glucose levels.
-
Compound Incubation: Prepare serial dilutions of this compound in KRPH buffer. Aspirate the starvation medium and add the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Cytochalasin B). Incubate for 15-30 minutes at 37°C.
-
Glucose Uptake Initiation: To each well, add a pre-warmed solution containing [³H]-2-DG in KRPH buffer to initiate glucose uptake. The final concentration of [³H]-2-DG is typically in the range of 0.1-1.0 µCi/mL.
-
Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of glucose uptake for the specific cell line.
-
Uptake Termination: To stop the glucose uptake, rapidly wash the cells three times with ice-cold KRPH buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The radioactive counts are normalized to the protein concentration in each well. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations: Pathways and Workflows
Insulin-Stimulated Glut4 Translocation Pathway
The activity of Glut4 is tightly regulated by insulin signaling. Understanding this pathway is crucial for contextualizing the effects of inhibitors on Glut4-mediated glucose uptake.
Caption: Insulin signaling cascade leading to Glut4 translocation and glucose uptake.
Experimental Workflow for Glucose Uptake Inhibition Assay
The following diagram outlines the key steps in a typical experiment to determine the IC50 of an inhibitor like this compound.
Caption: Workflow for determining the IC50 of a glucose uptake inhibitor.
Discussion and Conclusion
The data presented in this whitepaper indicate that this compound is a potent inhibitor of both Glut1 and Glut4, with a notable preference for Glut4. This differential inhibitory profile makes this compound a valuable tool for dissecting the specific contributions of these two transporters to cellular and physiological processes. For instance, in tissues co-expressing both Glut1 and Glut4, this compound could be used to probe the relative importance of each transporter in glucose homeostasis.
The provided experimental protocol offers a robust framework for researchers seeking to replicate or build upon the existing findings. It is important to note that optimal assay conditions, such as incubation times and cell densities, may need to be empirically determined for different cell lines and experimental setups.
References
An In-depth Technical Review of the Biological Activity of BAY-588
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-588 is a potent and selective inhibitor of glucose transporters (GLUTs), playing a significant role in the modulation of cellular glucose uptake. As a derivative of the well-characterized GLUT1 inhibitor BAY-876, this compound exhibits a distinct inhibitory profile, making it a valuable tool for research into glucose metabolism and a potential candidate for therapeutic development in diseases characterized by aberrant glucose transport, such as cancer. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, quantitative inhibitory data, and inferred cellular and physiological effects based on its parent compound. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and development.
Core Mechanism of Action: Inhibition of Glucose Transport
This compound functions as a direct inhibitor of facilitative glucose transporters, which are essential for the transport of glucose across the cell membrane. Its primary biological activity stems from its ability to selectively bind to and block the function of specific GLUT isoforms.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified against several key glucose transporter isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro assays.
| Transporter Isoform | IC50 (μM) | Cell Line | Experimental Context |
| Glut4 | 0.5 | CHO cells | Expressing human recombinant transporter |
| Glut1 | 1.18 | CHO cells | Expressing human recombinant transporter |
| Glut3 | 5.47 | CHO cells | Expressing human recombinant transporter |
| Glut2 | >10 | CHO cells | Expressing human recombinant transporter |
Data sourced from publicly available information.
This data highlights the selectivity of this compound, with the highest potency observed against Glut4, followed by Glut1 and Glut3. The significantly lower affinity for Glut2 suggests a favorable selectivity profile.
Downstream Biological Activities and Signaling Pathways
While direct studies on the downstream effects of this compound are limited, the biological consequences of GLUT inhibition by its parent compound, BAY-876, have been more extensively documented. Given that this compound shares a core mechanism of action, it is plausible that it will induce similar cellular responses.
Cellular Metabolism
Inhibition of glucose uptake by this compound is anticipated to have profound effects on cellular metabolism. By limiting the primary fuel source for glycolysis, this compound would likely lead to:
-
Decreased Glycolysis: A reduction in the rate of glucose conversion to pyruvate.
-
Enhanced Mitochondrial Respiration: As a compensatory mechanism, cells may increase their reliance on oxidative phosphorylation. This can lead to an increase in reactive oxygen species (ROS) production.[1]
-
Induction of Apoptosis: Prolonged glucose deprivation can trigger programmed cell death.[1]
Anti-Tumor Activity (Inferred from BAY-876)
Studies on BAY-876 have demonstrated significant anti-tumor effects in various cancer models. These effects are attributed to the critical role of glucose in cancer cell proliferation and survival. The inhibition of glucose uptake by BAY-876 has been shown to:
-
Inhibit Cancer Cell Proliferation: Depriving cancer cells of glucose restricts their energy supply and biosynthetic precursors.[1]
-
Induce Apoptosis in Cancer Cells: The metabolic stress caused by GLUT1 inhibition triggers programmed cell death in tumor cells.[1]
-
Suppress Tumor Growth in Vivo: In preclinical models, BAY-876 has been shown to reduce tumor volume.[1]
-
Inhibit Epithelial-Mesenchymal Transition (EMT): BAY-876 has been observed to inhibit the expression of factors related to EMT, a key process in cancer metastasis.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of this compound are crucial for reproducible research. The following outlines a general methodology for a key assay.
Glucose Uptake Inhibition Assay
Objective: To determine the IC50 of this compound on specific glucose transporter isoforms.
Materials:
-
CHO (Chinese Hamster Ovary) cell line stably expressing the human glucose transporter of interest (e.g., hGlut1, hGlut4).
-
Cell culture medium (e.g., DMEM) and supplements.
-
This compound stock solution (in DMSO).
-
Radio-labeled 2-deoxy-D-glucose (e.g., [3H]-2-DG) or a fluorescent glucose analog (e.g., 2-NBDG).
-
Phloretin (a non-specific GLUT inhibitor, as a positive control).
-
Lysis buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Culture: Culture the engineered CHO cells to ~80-90% confluency in appropriate culture vessels.
-
Assay Preparation: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Aspirate the culture medium from the cells and wash with a glucose-free buffer. Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes).
-
Glucose Uptake: Add the radio-labeled or fluorescent glucose analog to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Assay Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification:
-
For [3H]-2-DG: Lyse the cells and measure the radioactivity in a scintillation counter.
-
For 2-NBDG: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Plot the glucose uptake against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a selective inhibitor of glucose transporters, with notable potency against Glut4, Glut1, and Glut3. While direct and extensive studies on its broader biological activities are not yet widely published, its mechanism of action, shared with its parent compound BAY-876, suggests significant potential to modulate cellular metabolism and inhibit the growth of glucose-dependent cells, such as cancer cells. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future in vivo studies and detailed analyses of its impact on downstream signaling pathways will be critical in fully elucidating its biological activity and clinical utility.
References
Understanding the selectivity profile of BAY-588 for glucose transporters
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of BAY-588, a potent inhibitor of glucose transporters (GLUTs). Designed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory activity against various GLUT isoforms, outlines the experimental methodologies used for its characterization, and explores the potential downstream signaling consequences of its action.
Core Data: Selectivity Profile of this compound
This compound, a derivative of the well-characterized GLUT1 inhibitor BAY-876, demonstrates a distinct selectivity profile across the major glucose transporter isoforms.[1] Quantitative analysis of its inhibitory activity reveals a preferential inhibition of GLUT4, followed by GLUT1 and GLUT3, with significantly lower activity against GLUT2.[2][3][4] This selectivity is critical for its potential therapeutic applications and for understanding its biological effects in different tissues and cell types.
The half-maximal inhibitory concentrations (IC50) for this compound against human recombinant glucose transporters expressed in Chinese Hamster Ovary (CHO) cells are summarized in the table below.[2]
| Glucose Transporter Isoform | IC50 (µM) |
| GLUT1 | 1.18 |
| GLUT2 | >10 |
| GLUT3 | 5.47 |
| GLUT4 | 0.5 |
Experimental Protocols: Determining GLUT Inhibition
The characterization of this compound's selectivity profile relies on robust and reproducible in vitro assays. The following section details a generalized protocol for a common method used to assess the inhibition of glucose transport in a cellular context.
Radiolabeled 2-Deoxy-D-Glucose (2-DG) Uptake Assay
This assay is a gold standard for measuring glucose uptake and its inhibition. It utilizes a glucose analog, 2-deoxy-D-glucose (2-DG), which is taken up by glucose transporters and phosphorylated by hexokinase. The resulting 2-deoxy-D-glucose-6-phosphate is not further metabolized and becomes trapped within the cell, allowing for the quantification of glucose uptake.
Materials:
-
CHO cells stably expressing individual human GLUT isoforms (GLUT1, GLUT2, GLUT3, GLUT4)
-
Cell culture medium (e.g., DMEM, F-12) and supplements
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-2-deoxy-D-glucose or [¹⁴C]-2-deoxy-D-glucose
-
This compound
-
Cytochalasin B (a known potent GLUT inhibitor, used as a positive control)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the GLUT-expressing CHO cells in 24- or 48-well plates and culture until they reach approximately 80-90% confluency.
-
Cell Starvation: To increase glucose transporter expression on the cell surface, incubate the cells in a glucose-free medium for a defined period (e.g., 1-4 hours) prior to the assay.
-
Inhibitor Incubation: Wash the cells with PBS and then pre-incubate them with varying concentrations of this compound in KRH buffer for a specified time (e.g., 15-30 minutes). Include wells with vehicle control (e.g., DMSO) and a positive control (Cytochalasin B).
-
Initiation of Glucose Uptake: Add the radiolabeled 2-DG to each well to initiate the uptake. The final concentration of 2-DG should be carefully chosen to be near the Km of the transporter being studied.
-
Incubation: Incubate the cells with the radiolabeled 2-DG for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold PBS to remove extracellular radiolabeled 2-DG.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of 2-DG taken up by the cells. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental workflow for determining IC50 of this compound.
Signaling Pathways and Downstream Effects
The primary mechanism of action of this compound is the direct inhibition of glucose transport. This reduction in intracellular glucose can trigger a cascade of downstream signaling events, primarily related to cellular energy stress. While direct signaling interactions of this compound are not extensively documented, the consequences of GLUT inhibition are well-studied.
Inhibition of glucose uptake can lead to a decrease in the intracellular ATP/AMP ratio. This shift activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can phosphorylate and inhibit key anabolic pathways, such as the mammalian target of rapamycin (mTOR) pathway, to conserve energy. Furthermore, in cancer cells, which are highly dependent on glycolysis, prolonged glucose deprivation due to GLUT inhibition can lead to increased production of reactive oxygen species (ROS) and ultimately induce apoptosis. Under hypoxic conditions, GLUT1 expression is often upregulated by the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α). Inhibition of GLUT1 by compounds like BAY-876 has been shown to impact HIF-1α expression, suggesting a potential feedback mechanism.
Downstream effects of this compound-mediated GLUT inhibition.
References
The Role of BAY-588 in Elucidating Glucose Metabolism Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-588 is a potent and selective inhibitor of glucose transporters (GLUTs), playing a critical role in the investigation of cellular glucose metabolism. As a derivative of the well-characterized GLUT1 inhibitor BAY-876, this compound offers a valuable tool for dissecting the intricate pathways of glucose uptake and utilization in various physiological and pathological contexts.[1][2][3] This technical guide provides an in-depth overview of the application of this compound and its parent compound, BAY-876, in studying glucose metabolism, with a focus on experimental protocols and data interpretation.
Mechanism of Action and Specificity
This compound functions by directly inhibiting the facilitative transport of glucose across the cell membrane mediated by specific GLUT isoforms. This targeted inhibition allows researchers to probe the consequences of disrupted glucose uptake on downstream metabolic pathways. The inhibitory specificity of this compound has been characterized in Chinese Hamster Ovary (CHO) cells expressing human recombinant glucose transporters.[2][3]
Table 1: Inhibitory Potency (IC50) of this compound against Human GLUT Isoforms
| GLUT Isoform | IC50 (µM) |
| GLUT1 | 1.18 |
| GLUT2 | >10 |
| GLUT3 | 5.47 |
| GLUT4 | 0.5 |
Data derived from studies in CHO cells expressing human recombinant transporters.
The high selectivity of the parent compound, BAY-876, for GLUT1 over other isoforms has been extensively documented, making it a cornerstone for studies on GLUT1-dependent metabolism.
Impact on Cellular Glucose Metabolism
The inhibition of glucose transport by this compound and its predecessor, BAY-876, triggers a cascade of effects on cellular metabolism. By blocking the primary entry point of glucose into the cell, these inhibitors lead to a significant reduction in intracellular glucose availability, thereby impacting glycolysis, the pentose phosphate pathway, and glycogen synthesis.
Effects on Glycolysis
Studies utilizing BAY-876 have demonstrated a marked decrease in glycolytic flux in various cell types, including cancer cells and activated immune cells. This is evidenced by a reduction in glucose uptake and lactate production.
Table 2: Effects of BAY-876 on Glucose Metabolism in Activated CD4+ T Cells
| Parameter | Effect of BAY-876 Treatment |
| Glucose Uptake | Significantly attenuated (41% reduction) |
| Glycolytic Proton Flux Rate | Significantly decreased |
| Lactate Production | Significantly decreased |
| Oxidative Phosphorylation-mediated ATP Production Rate | Increased |
Experimental Protocol: Measurement of Glucose Uptake
A common method to quantify the effect of GLUT inhibitors on glucose uptake involves the use of a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Protocol: 2-NBDG Glucose Uptake Assay
-
Cell Culture: Plate cells in a multi-well format and culture to the desired confluency.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or BAY-876 for a specified duration (e.g., 1-24 hours).
-
Glucose Starvation: Wash cells with glucose-free medium and incubate for a short period (e.g., 30 minutes) to deplete intracellular glucose.
-
2-NBDG Incubation: Add 2-NBDG-containing glucose-free medium to the cells and incubate for a defined time (e.g., 30-60 minutes).
-
Signal Termination: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.
-
Quantification: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence signal to the cell number or protein concentration and compare the uptake in treated versus untreated cells.
Signaling Pathways Influenced by GLUT Inhibition
The metabolic reprogramming induced by this compound and BAY-876 has profound effects on various cellular signaling pathways. A primary consequence of reduced glucose metabolism is the alteration of the cellular energy status, often reflected in the AMP/ATP ratio. This can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Inhibition of GLUT1 by BAY-876 in cancer cells has been shown to induce metabolic stress, leading to increased mitochondrial respiration and the production of reactive oxygen species (ROS), ultimately triggering apoptosis.
Applications in Research and Drug Development
The selective inhibition of glucose transport by this compound and its analogs provides a powerful approach for:
-
Target Validation: Confirming the reliance of specific cell types or disease states on particular GLUT isoforms for glucose uptake and survival.
-
Mechanism of Action Studies: Elucidating the downstream metabolic and signaling consequences of blocking glucose entry.
-
Drug Discovery: Serving as a lead compound for the development of therapeutics targeting metabolic vulnerabilities in diseases such as cancer and inflammatory disorders.
Conclusion
This compound, as a selective glucose transporter inhibitor, is an invaluable tool for researchers investigating the complexities of glucose metabolism. By leveraging the extensive knowledge gained from its parent compound, BAY-876, scientists can effectively utilize this compound to dissect metabolic pathways, validate therapeutic targets, and advance the development of novel treatment strategies for a range of metabolic diseases. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the laboratory.
References
Methodological & Application
Preparation of BAY-588 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of BAY-588, a selective glucose transporter inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a derivative of BAY-876 and acts as an inhibitor of glucose transporters, with selectivity for Glut4, Glut1, and Glut3 over Glut2.[1] Proper preparation and storage of stock solutions are essential for maintaining its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₅F₄N₅O₂ | [1] |
| Molecular Weight | 527.5 g/mol | [1] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 20 mg/mLDMF: 20 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
| Storage | Store at -20°C |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is for research use only and not for human use.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information. This compound has a hazard classification of H413 (May cause long lasting harmful effects to aquatic life) and precautionary statements P273 (Avoid release to the environment) and P501 (Dispose of contents/container in accordance with local regulations).
Step-by-Step Procedure
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.275 mg of this compound.
-
Calculate the Required Volume of Solvent: Use the following formula to calculate the volume of DMSO required to achieve the desired concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Example Calculation for 1 mg of this compound to make a 10 mM stock solution:
-
Mass = 1 mg = 0.001 g
-
Concentration = 10 mM = 0.01 mol/L
-
Molecular Weight = 527.5 g/mol
-
Volume (L) = 0.001 g / (0.01 mol/L * 527.5 g/mol ) = 0.00018957 L = 189.6 µL
-
-
Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in an ultrasonic bath or gentle warming to 37°C can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage Conditions: Store the aliquots at -20°C for use within one month or at -80°C for up to six months.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway Inhibition by this compound
References
Application Notes and Protocols for In Vitro Experiments Using BAY-588
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-588 is a potent and selective inhibitor of glucose transporters (GLUTs), playing a crucial role in cancer metabolism research. As a derivative of the well-characterized GLUT1 inhibitor BAY-876, this compound offers a valuable tool for investigating the therapeutic potential of targeting glucose metabolism in cancer and other diseases characterized by elevated glucose uptake. These application notes provide detailed protocols for in vitro experiments to characterize the effects of this compound on cellular processes.
Mechanism of Action
This compound selectively inhibits glucose transport by targeting GLUT1, GLUT3, and GLUT4. By blocking the primary route of glucose entry into cells, this compound disrupts cellular energetics and downstream signaling pathways that are dependent on glycolysis. This inhibition leads to a metabolic shift towards oxidative phosphorylation, increased reactive oxygen species (ROS) production, and ultimately, apoptosis in cancer cells. A key regulatory pathway affected is the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is often constitutively active in tumors and drives the expression of glycolytic enzymes and glucose transporters.
Quantitative Data Summary
The inhibitory activity of this compound on various human glucose transporters has been characterized in Chinese Hamster Ovary (CHO) cells expressing the recombinant transporters.
| Transporter | IC50 (µM) | Cell Line | Reference |
| GLUT1 | 1.18 | CHO | [1][2] |
| GLUT3 | 5.47 | CHO | [1][2] |
| GLUT4 | 0.5 | CHO | [1] |
| GLUT2 | >10 | CHO |
Signaling Pathway
The primary mechanism of this compound involves the direct inhibition of GLUT1, leading to a cascade of downstream cellular events.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on the related compound BAY-876 and is suitable for assessing the effect of this compound on cell viability.
Workflow:
Caption: Workflow for the MTS cell viability assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol, based on methodologies used for BAY-876, allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
Harvest the cells by trypsinization, and collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 85 µL of 1X binding buffer provided in the apoptosis detection kit.
-
Add 10 µL of Annexin V-FITC solution and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 300 µL of 1X binding buffer to each sample.
-
Analyze the samples immediately by flow cytometry.
Western Blot Analysis
This protocol can be used to assess the effect of this compound on the protein expression of GLUT1 and downstream signaling molecules like HIF-1α.
Workflow:
Caption: General workflow for Western blot analysis.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLUT1, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the specified time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Glucose Uptake Assay
This assay directly measures the effect of this compound on the cellular uptake of glucose using a fluorescent glucose analog, 2-NBDG.
Workflow:
Caption: Workflow for a 2-NBDG glucose uptake assay.
Materials:
-
Cell line of interest
-
Black, clear-bottom 96-well plates
-
Glucose-free DMEM
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
PBS
-
Cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and then starve them in glucose-free DMEM for 1-2 hours.
-
Pre-treat the cells with various concentrations of this compound in glucose-free DMEM for 30 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µM to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer.
-
Measure the fluorescence of the lysate using a microplate reader (Excitation/Emission ~485/535 nm).
References
Application Notes and Protocols for BAY-588 in Cell Culture-Based Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BAY-588, a potent glucose transporter inhibitor, in cell culture-based glucose uptake assays. The information is compiled from available scientific literature and is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cellular glucose metabolism.
Introduction
This compound is a derivative of the selective GLUT1 inhibitor, BAY-876. It has been identified as a potent inhibitor of several glucose transporter (GLUT) isoforms, playing a crucial role in cellular glucose uptake. Understanding the impact of this compound on glucose transport is vital for research in areas such as oncology and metabolic diseases, where aberrant glucose metabolism is a key feature. These notes provide detailed protocols and data to facilitate the use of this compound in in vitro research settings.
Data Presentation
The inhibitory activity of this compound against various human glucose transporter isoforms has been characterized, with the following half-maximal inhibitory concentrations (IC50) determined in Chinese Hamster Ovary (CHO) cells expressing the respective recombinant human transporters[1][2]:
| Glucose Transporter Isoform | IC50 Value (µM) |
| GLUT1 | 1.18 |
| GLUT2 | >10 |
| GLUT3 | 5.47 |
| GLUT4 | 0.5 |
Note: The provided IC50 values are derived from a specific cell-based assay and may vary depending on the cell type, assay conditions, and experimental setup.
Experimental Protocols
The following is a generalized protocol for a cell culture-based glucose uptake assay using a glucose transporter inhibitor like this compound. This protocol is based on methodologies used for high-throughput screening of GLUT inhibitors and can be adapted for specific research needs.
Protocol: Measurement of Glucose Uptake Inhibition by this compound using a Luminescence-Based ATP Assay
This protocol relies on the principle that cellular ATP levels are directly proportional to glucose uptake and glycolysis, especially when mitochondrial respiration is inhibited.
Materials:
-
Cell Line: A suitable cell line expressing the GLUT transporter of interest (e.g., CHO cells overexpressing a specific human GLUT isoform, or a cancer cell line with high glycolytic activity).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Cell Culture Medium: As required for the chosen cell line.
-
Glucose-Free Medium: For washing and incubation steps.
-
Rotenone: An inhibitor of mitochondrial complex I, to force reliance on glycolysis for ATP production.
-
Lysis Reagent: To lyse the cells and release intracellular ATP.
-
ATP Detection Reagent: A luciferase/luciferin-based reagent for the quantification of ATP (e.g., CellTiter-Glo®).
-
Multi-well plates: 96-well or 384-well white, opaque plates suitable for luminescence readings.
-
Plate reader: With luminescence detection capabilities.
Procedure:
-
Cell Seeding: Seed the cells in a white, opaque multi-well plate at a predetermined density to achieve 80-90% confluency on the day of the assay. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound in glucose-free medium. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known GLUT inhibitor, if available).
-
Cell Treatment: a. Carefully remove the culture medium from the wells. b. Wash the cells once with glucose-free medium. c. Add the prepared this compound dilutions, vehicle control, and positive control to the respective wells. d. Incubate the plate for a predetermined time (e.g., 1-2 hours) under standard cell culture conditions.
-
Induction of Glycolysis-Dependent ATP Production: a. Add rotenone to all wells at a final concentration that effectively inhibits mitochondrial respiration (e.g., 1 µM). b. Incubate for a short period (e.g., 15-30 minutes) to allow for the depletion of ATP from non-glycolytic sources.
-
Glucose Stimulation: a. Add a known concentration of glucose to all wells to initiate glucose uptake and glycolysis. The final glucose concentration should be carefully chosen based on the experimental design. b. Incubate for a defined period (e.g., 30-60 minutes).
-
ATP Measurement: a. Equilibrate the plate and the ATP detection reagent to room temperature. b. Add the ATP detection reagent to each well according to the manufacturer's instructions. c. Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (wells with no cells). b. Normalize the data to the vehicle control (representing 100% glucose uptake). c. Plot the percentage of inhibition against the log concentration of this compound. d. Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for BAY 2927088 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 2927088 is an orally administered, reversible tyrosine kinase inhibitor (TKI) that potently and selectively targets activating mutations in the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2] In non-small cell lung cancer (NSCLC), activating mutations in HER2 (ERBB2) are present in approximately 2-4% of patients and are potent oncogenic drivers.[3] BAY 2927088 is under investigation for the treatment of patients with advanced NSCLC harboring these specific mutations.[4] Preclinical and clinical studies have demonstrated its significant anti-tumor activity and a manageable safety profile.[5] This document provides detailed application notes, quantitative data summaries, and experimental protocols relevant to the study of BAY 2927088 in a cancer research setting.
Mechanism of Action
BAY 2927088 functions as an ATP-competitive inhibitor at the kinase domain of mutant HER2 and EGFR. This binding prevents the autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. The inhibitor has demonstrated high selectivity for mutant forms of these receptors over their wild-type counterparts, which is anticipated to result in a wider therapeutic window and a more favorable safety profile. Due to its noncovalent binding mechanism, BAY 2927088 also retains activity against certain resistance mutations, such as the EGFR C797S mutation.
Data Presentation
Preclinical Activity of BAY 2927088
| Model System | Target Mutation(s) | Readout | Result (IC50) | Reference |
| Ba/F3 Cellular Model | EGFR exon 19 del | Proliferation | 0.16 nM | |
| Ba/F3 Cellular Model | EGFR L858R | Proliferation | 0.52 nM | |
| Ba/F3 Cellular Model | Wild-type EGFR | Proliferation | 221 nM (>1000-fold selectivity) | |
| Ba/F3 Cellular Model | HER2 exon 20 insertions (A775insYVMA, G776delinsVC) | Proliferation | Potent Inhibition (specific IC50 not stated) | |
| Ba/F3 Cellular Model | HER2 point mutations (S310F, S335C, L755S) | Proliferation | Potent Inhibition (specific IC50 not stated) |
Clinical Efficacy of BAY 2927088 in the SOHO-01 Trial (Phase I/II)
Data is presented for patients with advanced NSCLC harboring a HER2-activating mutation who were previously treated with at least one systemic therapy but were naïve to HER2-targeted therapy. The recommended dose of BAY 2927088 was 20 mg twice daily.
| Parameter | Value (N=33-44) | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 70-72.1% | 51.3 - 84.7% | |
| Complete Response (CR) | 2.3% | N/A | |
| Partial Response (PR) | 69.8% | N/A | |
| Stable Disease (SD) | 15-16.3% | N/A | |
| Progressive Disease (PD) | 11.6% | N/A | |
| Disease Control Rate (DCR) | 82-83.7% | 64.5 - 93.2% | |
| Median Progression-Free Survival (PFS) | 8.1 months | 4.4 - Not Evaluable | |
| Median Duration of Treatment | 7.1 months | 0.2 - 9.2 months (range) |
Safety Profile of BAY 2927088 in the SOHO-01 Trial
| Adverse Event (Any Grade) | Frequency (N=34) | Grade 3 | Reference |
| Diarrhea | 85% | Mainly Grade 1-2 | |
| Rash | 47% | Grade 1-2 |
Experimental Protocols
Ba/F3 Cell Proliferation Assay for Kinase Inhibitor Potency
This protocol is for assessing the in vitro potency of BAY 2927088 on the proliferation of Ba/F3 cells engineered to express specific HER2 or EGFR mutations. These cells become dependent on the expressed oncogenic kinase for survival and proliferation in the absence of interleukin-3 (IL-3).
Materials:
-
Ba/F3 cells expressing the mutant HER2 or EGFR of interest
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
BAY 2927088 stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture: Culture the engineered Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. The medium for these cells should not contain IL-3 to ensure their proliferation is dependent on the expressed oncogene.
-
Cell Seeding: Wash the cells with PBS to remove any residual IL-3. Resuspend the cells in IL-3-free medium and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.
-
Compound Preparation and Addition: Prepare a serial dilution of BAY 2927088 in IL-3-free medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of HER2/EGFR Phosphorylation
This protocol describes the detection of phosphorylated HER2 (p-HER2) and EGFR (p-EGFR) in cancer cell lines to confirm the inhibitory activity of BAY 2927088.
Materials:
-
NSCLC cell line with a known HER2 or EGFR mutation
-
Appropriate cell culture medium and supplements
-
BAY 2927088 stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-HER2, anti-total-HER2, anti-p-EGFR, anti-total-EGFR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of BAY 2927088 for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-HER2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-HER2/p-EGFR signal to the total HER2/EGFR signal.
In Vivo Efficacy Study Using a Patient-Derived Xenograft (PDX) Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY 2927088 in an in vivo setting using an NSCLC PDX model with a relevant HER2 mutation.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
HER2-mutant NSCLC PDX tumor tissue
-
Surgical tools for implantation
-
BAY 2927088 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant a small fragment of the HER2-mutant NSCLC PDX tumor into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer BAY 2927088 orally (e.g., twice daily) at the predetermined dose. The control group should receive the vehicle.
-
Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups. Tumor growth inhibition (TGI) can be calculated.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at a specific time point after the last dose to analyze target engagement (e.g., p-HER2 levels) by Western blot or immunohistochemistry.
Visualizations
Caption: Mechanism of action of BAY 2927088.
Caption: Experimental workflow for in vivo efficacy studies.
References
Application Notes and Protocols: Investigating Insulin-Stimulated Glucose Transport with the GLUT Inhibitor BAY-588
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BAY-588, a potent glucose transporter (GLUT) inhibitor, in the study of insulin-stimulated glucose transport. While initial interest may lie in agents that enhance this process, inhibitors like this compound are critical tools for dissecting the molecular machinery of glucose uptake and identifying the roles of specific transporters in both physiological and pathophysiological states.
Introduction to this compound
This compound is a chemical probe and a derivative of the well-characterized GLUT1 inhibitor, BAY-876. It exhibits inhibitory activity against several key glucose transporters, making it a valuable tool for investigating the contribution of these transporters to cellular glucose uptake. Understanding its selectivity and potency is crucial for designing and interpreting experiments aimed at elucidating the mechanisms of glucose transport.
Quantitative Data Summary
The inhibitory activity of this compound against various human glucose transporters expressed in CHO cells has been quantified. The following table summarizes the reported IC50 values, providing a clear comparison of its potency towards different GLUT isoforms.
| Transporter Isoform | IC50 Value (µM) | Cell Line | Reference |
| GLUT4 | 0.5 | CHO | [1] |
| GLUT1 | 1.18 | CHO | [1] |
| GLUT3 | 5.47 | CHO | [1] |
| GLUT2 | >10 | CHO | [1] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%. A lower IC50 value indicates higher potency.
The Role of Insulin in Glucose Transport
Insulin plays a central role in maintaining glucose homeostasis by promoting the uptake of glucose from the bloodstream into key metabolic tissues such as skeletal muscle and adipose tissue. This process is primarily mediated by the glucose transporter GLUT4. In the absence of insulin, GLUT4 is sequestered in intracellular vesicles. The binding of insulin to its receptor on the cell surface initiates a complex signaling cascade that culminates in the translocation of these GLUT4-containing vesicles to the plasma membrane.[2] The fusion of these vesicles with the plasma membrane increases the number of functional GLUT4 transporters at the cell surface, thereby facilitating glucose entry into the cell.
Insulin Signaling Pathway for GLUT4 Translocation
The following diagram illustrates the key steps in the insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Protocols
The following protocols provide a framework for using this compound to investigate its effect on insulin-stimulated glucose uptake in a cellular context.
Protocol 1: In Vitro Glucose Uptake Assay
This protocol describes a common method to measure glucose uptake in cultured cells, such as adipocytes or myotubes, which are standard models for studying insulin-stimulated glucose transport.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin solution
-
This compound stock solution (in DMSO)
-
2-deoxy-D-[³H]glucose or other labeled glucose analog
-
Phloretin (glucose transport inhibitor for stopping the reaction)
-
Cell lysis buffer
-
Scintillation counter and vials
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate cells to a mature, insulin-responsive state according to standard protocols.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours to establish a basal state.
-
Pre-incubation with this compound:
-
Prepare a dilution series of this compound in KRH buffer.
-
Wash the cells with KRH buffer.
-
Incubate the cells with the different concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes.
-
-
Insulin Stimulation:
-
Add insulin to the desired final concentration (e.g., 100 nM) to the appropriate wells.
-
Incubate for 20-30 minutes at 37°C to stimulate GLUT4 translocation.
-
-
Glucose Uptake Measurement:
-
Add the labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of glucose uptake.
-
-
Termination of Uptake:
-
Stop the glucose uptake by rapidly washing the cells with ice-cold KRH buffer containing phloretin.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each sample.
-
Plot the glucose uptake against the concentration of this compound to determine the IC50 value for the inhibition of insulin-stimulated glucose uptake.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro glucose uptake assay.
Protocol 2: Western Blot Analysis of GLUT4 Translocation
This protocol can be used to visually assess the effect of this compound on the amount of GLUT4 at the plasma membrane following insulin stimulation.
Materials:
-
Differentiated adipocytes or myotubes
-
Insulin solution
-
This compound stock solution
-
Cell fractionation kit for isolating plasma membrane proteins
-
SDS-PAGE gels and blotting equipment
-
Primary antibody against GLUT4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat the cells with this compound and/or insulin as described in Protocol 1.
-
Plasma Membrane Fractionation: Following treatment, fractionate the cells to isolate the plasma membrane proteins according to the manufacturer's instructions of the cell fractionation kit.
-
Protein Quantification: Determine the protein concentration of the plasma membrane fractions.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-GLUT4 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Visualization:
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative amount of GLUT4 in the plasma membrane fractions for each treatment condition.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of glucose transport. Its inhibitory profile against key glucose transporters, including the insulin-sensitive GLUT4, allows researchers to probe the specific contributions of these transporters to cellular glucose uptake. The protocols outlined in these application notes provide a foundation for utilizing this compound to dissect the intricate mechanisms of insulin-stimulated glucose transport and to explore the potential of GLUT inhibition as a therapeutic strategy in various disease contexts.
References
Application Notes and Protocols for BAY-588 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the long-term storage, stability, and handling of BAY-588 solutions. This compound is known as an inactive control probe for BAY-876, a potent and selective inhibitor of the glucose transporter 1 (GLUT1).[1] Understanding the stability of this control compound is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₂₅F₄N₅O₂[1] |
| Molecular Weight | 527.51 g/mol [1] |
| Appearance | White to beige powder[1] |
| Solubility | Soluble in DMSO (20 mg/mL)[1] |
| Storage (Solid) | 2-8°C |
Long-Term Storage and Stability of this compound Solutions
Proper storage of this compound solutions is critical to maintain their integrity and ensure reliable experimental outcomes. As specific long-term stability data for this compound solutions is not extensively available, the following recommendations are based on best practices for similar small molecules and data available for the structurally related active compound, BAY-876.
Stock Solutions in Organic Solvents (e.g., DMSO)
For long-term storage, it is recommended to prepare concentrated stock solutions of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
Table of Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 3 months | Based on stability data for the related compound BAY-876. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months or longer | Considered more stable for longer-term storage. Aliquoting is essential. |
Aqueous Solutions
Aqueous solutions of this compound, particularly at low concentrations, are expected to have limited stability. It is strongly recommended to prepare fresh aqueous working solutions from the frozen DMSO stock solution on the day of use. Do not store aqueous solutions for more than 24 hours.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound solutions and a general framework for conducting stability studies.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequent aqueous working solutions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For preparing working solutions, thaw a single aliquot of the DMSO stock solution and dilute it to the final desired concentration in the appropriate aqueous buffer immediately before use.
Protocol 2: General Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound by subjecting it to various stress conditions. This helps in identifying potential degradation products and establishing a stability-indicating analytical method.
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound and a solution of this compound to 60°C for 48 hours.
-
Photolytic Degradation: Expose solid this compound and a solution of this compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
Procedure:
-
Prepare solutions of this compound at a known concentration in an appropriate solvent.
-
Expose the solutions and solid compound to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize them if necessary (for acidic and basic hydrolysis).
-
Analyze the samples using a suitable stability-indicating analytical method, such as HPLC-UV, to determine the extent of degradation and identify any degradation products.
-
A control sample, protected from stress, should be analyzed concurrently.
Example of a Hypothetical Forced Degradation Data Table
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 h | 60°C | 15% | 2 |
| 0.1 N NaOH | 24 h | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 h | RT | 10% | 1 |
| Thermal (Solid) | 48 h | 60°C | <1% | 0 |
| Thermal (Solution) | 48 h | 60°C | 5% | 1 |
| Photolytic | - | - | 8% | 1 |
Protocol 3: Example of a Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its potential degradation products. Note: This is a general method and requires optimization and validation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Visualizations
Signaling Pathway of GLUT1-Mediated Glucose Transport
The following diagram illustrates the general mechanism of glucose transport mediated by GLUT1, which is the target of the active compound BAY-876. This compound, as an inactive control, would not be expected to inhibit this process.
Experimental Workflow for Long-Term Stability Study
This diagram outlines the key steps in a typical long-term stability study for a compound like this compound.
References
Application Notes and Protocols for Assessing BAY-588's Effect on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-588 is a potent and selective inhibitor of glucose transporters GLUT1, GLUT3, and GLUT4. These transporters are crucial for cellular glucose uptake, a fundamental process for cell survival and proliferation. By inhibiting these transporters, this compound disrupts the energy supply to cells, leading to a reduction in cell viability and proliferation. This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability using common colorimetric assays: MTT, XTT, and Neutral Red Uptake. Additionally, it outlines the key signaling pathways affected by the inhibition of these glucose transporters.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the cell viability assays.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | MTT | 24 | |
| Cell Line A | MTT | 48 | |
| Cell Line A | MTT | 72 | |
| Cell Line B | XTT | 24 | |
| Cell Line B | XTT | 48 | |
| Cell Line B | XTT | 72 | |
| Cell Line C | Neutral Red | 24 | |
| Cell Line C | Neutral Red | 48 | |
| Cell Line C | Neutral Red | 72 |
Table 2: Percentage of Cell Viability after Treatment with this compound
| Concentration (µM) | Cell Line A (MTT, 48h) | Cell Line B (XTT, 48h) | Cell Line C (Neutral Red, 48h) |
| 0 (Control) | 100% | 100% | 100% |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for assessing this compound's effect on cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well clear flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay measures metabolic activity. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom microplates
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as in the MTT assay.
-
Compound Treatment: Follow the same procedure as in the MTT assay.
-
Incubation: Incubate the plate for the desired time periods.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability and IC50 as described for the MTT assay.
Protocol 3: Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom microplates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as in the MTT assay.
-
Compound Treatment: Follow the same procedure as in the MTT assay.
-
Incubation: Incubate the plate for the desired time periods.
-
Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and incubate for 10 minutes at room temperature with gentle shaking to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 as described for the MTT assay.
Signaling Pathways
Inhibition of glucose transporters by this compound is expected to trigger a cascade of downstream signaling events, primarily due to cellular energy stress.
Signaling Pathway of GLUT1/3 Inhibition
Inhibition of GLUT1 and GLUT3, which are highly expressed in many cancer cells, leads to a significant reduction in glucose uptake. This energy deprivation activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
Caption: Downstream effects of GLUT1/3 inhibition by this compound.
Signaling Pathway of GLUT4 Inhibition
GLUT4 is the primary insulin-responsive glucose transporter in muscle and adipose tissue. Its inhibition by this compound would interfere with insulin-stimulated glucose uptake, impacting the PI3K/Akt signaling pathway.
Caption: Interference of this compound with insulin-mediated GLUT4 signaling.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of BAY-588
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of BAY-588 in aqueous solutions for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when working with this potent glucose transporter inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a lipophilic molecule with limited aqueous solubility. Stock solutions are typically prepared in organic solvents. The solubility in common solvents is summarized in the table below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[1][2] | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | 20 mg/mL[1] | An alternative to DMSO for stock solutions. |
| Ethanol | 1 mg/mL[1] | Lower solubility compared to DMSO and DMF. |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] | Demonstrates the limited solubility in aqueous buffers even with a co-solvent. |
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (e.g., DMSO) is not sufficient to keep the hydrophobic compound in solution in the final aqueous medium. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Increase the percentage of co-solvent: While high concentrations of organic solvents can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be tolerated by many cell lines and can improve solubility. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Use a solubility enhancer: Incorporating a pharmaceutically acceptable solubility enhancer can help maintain this compound in solution. See the detailed protocols below for using co-solvents, surfactants, and cyclodextrins.
-
Sonication and warming: Gentle warming to 37°C and brief sonication can sometimes help redissolve small amounts of precipitate and create a supersaturated solution, which may be stable for the duration of the experiment.
Troubleshooting Guide: Step-by-Step Protocols for Improving this compound Solubility
This section provides detailed experimental protocols for enhancing the aqueous solubility of this compound. It is crucial to validate the compatibility of these methods with your specific experimental setup (e.g., cell type, assay).
Method 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare an intermediate dilution series of this compound in a mixture of the chosen co-solvent and your aqueous buffer or medium. Common co-solvents include polyethylene glycol 400 (PEG400) and propylene glycol.
-
Perform a stepwise dilution into the final aqueous solution. This gradual reduction of the organic solvent concentration can prevent immediate precipitation.
-
Visually inspect for precipitation after each dilution step and at the final concentration under a microscope.
-
Always include a vehicle control with the same final concentration of the co-solvent system to account for any effects of the solvent on the experiment.
Table 2: Example Co-solvent Formulations for a 10 µM Final Concentration
| Formulation Component | Option A | Option B | Option C |
| This compound Stock (in DMSO) | 1 µL of 10 mM | 1 µL of 10 mM | 1 µL of 10 mM |
| Intermediate Diluent | 9 µL of PEG400 | 9 µL of Propylene Glycol | 9 µL of DMSO |
| Final Aqueous Medium | 990 µL | 990 µL | 990 µL |
| Final Co-solvent % | 0.1% DMSO, 0.9% PEG400 | 0.1% DMSO, 0.9% Propylene Glycol | 1% DMSO |
Method 2: Use of Surfactants
Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
Experimental Protocol:
-
Select a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.
-
Prepare a stock solution of the surfactant in your aqueous buffer or medium (e.g., 10% w/v).
-
Prepare your final working solution of this compound by adding the DMSO stock to the surfactant-containing medium. The surfactant should be present in the aqueous phase before the addition of the drug.
-
Vortex or sonicate briefly to facilitate micelle formation and encapsulation.
-
Determine the critical micelle concentration (CMC) of the surfactant in your system and use a concentration above the CMC for optimal solubilization.
-
Run a vehicle control with the surfactant alone to test for any biological activity of the surfactant itself.
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.
Experimental Protocol:
-
Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro and in vivo applications due to its high solubility and low toxicity.
-
Prepare a stock solution of the cyclodextrin in your aqueous buffer or medium (e.g., 10-20% w/v).
-
Add the this compound DMSO stock solution directly to the cyclodextrin-containing solution.
-
Stir or shake the mixture at room temperature for several hours to allow for the formation of the inclusion complex. Gentle heating (37-40°C) can sometimes accelerate this process.
-
Filter the solution through a 0.22 µm filter to remove any undissolved drug particles before use.
-
A vehicle control with the cyclodextrin alone is essential.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.
Caption: A workflow for addressing this compound precipitation issues.
Signaling Pathway: Inhibition of Glucose Transport
This compound is an inhibitor of glucose transporters (GLUTs), particularly GLUT1, GLUT3, and GLUT4. This diagram shows the general mechanism of action.
Caption: Mechanism of this compound as a glucose transporter inhibitor.
References
Potential off-target effects of BAY-588 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of BAY-588 in cellular assays. As a derivative of the potent GLUT1 inhibitor BAY-876, this compound is often used as a negative or non-specific control. However, researchers should be aware of its inhibitory activity against other glucose transporter (GLUT) isoforms, which can lead to confounding results.
Troubleshooting Guides
Problem: Unexpected decrease in cell viability or proliferation at high concentrations of this compound.
Possible Cause: While intended as a control, this compound inhibits multiple GLUT isoforms (GLUT1, GLUT3, and GLUT4) in the low micromolar range. Many cell types express a combination of these transporters. Therefore, at sufficient concentrations, this compound can significantly impair glucose uptake, leading to energy depletion and subsequent reduction in cell viability or proliferation.
Suggested Solution:
-
Titrate this compound Concentration: Perform a dose-response curve to determine the concentration at which you observe the unexpected effect. Compare this to the known IC50 values for different GLUT isoforms (see Table 1).
-
Characterize GLUT Isoform Expression: If not already known, determine the expression profile of GLUT1, GLUT2, GLUT3, and GLUT4 in your specific cell line using techniques like qPCR or Western blotting. This will help you understand which off-target interactions are most likely.
-
Use a More Inert Control: If the goal is to have a structurally similar but biologically inactive control, and the off-target GLUT inhibition is problematic, consider using a lower concentration of this compound or a different control compound if available.
Problem: Altered metabolic phenotype observed with this compound treatment.
Possible Cause: Inhibition of GLUT1, GLUT3, and/or GLUT4 by this compound can lead to significant changes in cellular metabolism beyond what might be expected from a "non-specific" control. This can include a decrease in glycolysis and a potential compensatory shift towards other metabolic pathways like oxidative phosphorylation, depending on the cell type's metabolic flexibility.
Suggested Solution:
-
Metabolic Flux Analysis: To understand the metabolic changes, consider performing a metabolic flux analysis (e.g., using a Seahorse XF Analyzer) to simultaneously measure glycolysis (ECAR) and mitochondrial respiration (OCR).
-
Compare to a Specific Inhibitor: Run parallel experiments with a more specific GLUT1 inhibitor (like BAY-876) at its effective concentration to distinguish the effects of specific GLUT1 inhibition from the broader effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: The primary known off-target effects of this compound are the inhibition of glucose transporter isoforms other than GLUT1. It has been shown to inhibit GLUT3 and GLUT4 with IC50 values in the low micromolar and sub-micromolar range, respectively. It is significantly less potent against GLUT2.[1][2]
Q2: How does the inhibitory profile of this compound compare to BAY-876?
A2: BAY-876 is a potent and highly selective inhibitor of GLUT1. In contrast, this compound, while structurally related, exhibits a broader spectrum of activity against multiple GLUT isoforms, making it a non-specific GLUT inhibitor in comparison.
Q3: Has this compound been screened against a broader panel of targets, such as kinases?
A3: Publicly available data from broad screening panels (e.g., kinome scans) for this compound are limited. Its characterization in the scientific literature is primarily focused on its role as a glucose transporter inhibitor and as a control compound for BAY-876.
Q4: At what concentration should I use this compound as a negative control?
A4: The appropriate concentration for this compound as a negative control depends on the specific experiment and the expression of GLUT isoforms in your cellular model. It is advisable to use it at a concentration where it does not significantly inhibit the GLUT isoforms present in your cells of interest. A preliminary dose-response experiment is recommended to establish a suitable concentration.
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound against Human Glucose Transporter Isoforms
| Transporter Isoform | IC50 (µM) | Cell Line |
| GLUT1 | 1.18 | CHO cells expressing human recombinant transporter |
| GLUT2 | >10 | CHO cells expressing human recombinant transporter |
| GLUT3 | 5.47 | CHO cells expressing human recombinant transporter |
| GLUT4 | 0.5 | CHO cells expressing human recombinant transporter |
Data sourced from commercially available product information sheets.[1][2]
Experimental Protocols
Protocol: Assessing Glucose Uptake Inhibition using a Fluorescent Glucose Analog
This protocol provides a general method for measuring the effect of this compound on glucose uptake in adherent cells using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer or similar glucose-free buffer
-
This compound
-
2-NBDG
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 12-well plates for flow cytometry or 96-well black, clear-bottom plates for plate reader analysis) and allow them to adhere and reach the desired confluency overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in a glucose-free buffer. Include a vehicle control (DMSO) and a positive control for glucose uptake inhibition if available.
-
Pre-treatment:
-
Wash the cells once with warm PBS.
-
Add the glucose-free buffer containing the different concentrations of this compound or controls to the respective wells.
-
Incubate the cells for 1 hour at 37°C.
-
-
2-NBDG Uptake:
-
Add 2-NBDG to each well to a final concentration of 100-200 µM.
-
Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically for your cell line.
-
-
Measurement:
-
For Flow Cytometry:
-
Wash the cells twice with ice-cold PBS to stop glucose uptake.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in cold PBS.
-
Analyze the fluorescence of the cell suspension using a flow cytometer (e.g., with a 488 nm excitation laser and a ~530 nm emission filter).
-
-
For Fluorescence Plate Reader:
-
Wash the cells twice with ice-cold PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for 2-NBDG.
-
-
-
Data Analysis: Quantify the mean fluorescence intensity for each condition. Normalize the data to the vehicle control to determine the percentage of glucose uptake inhibition for each concentration of this compound.
Mandatory Visualizations
Caption: Off-target inhibition of GLUT isoforms by this compound.
Caption: Workflow for assessing glucose uptake inhibition.
Caption: Logical relationship between BAY-876 and this compound.
References
Technical Support Center: Optimizing BAY-588 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and other experimental parameters for BAY-588 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of glucose transporters.[1][2][3] It primarily targets GLUT1, GLUT4, and GLUT3, which are crucial for glucose uptake in many cell types. By blocking these transporters, this compound restricts the cellular glucose supply, leading to energy depletion and subsequent effects on cell signaling and viability.
Q2: What are the reported IC50 values for this compound against different glucose transporters?
A2: In Chinese Hamster Ovary (CHO) cells expressing human recombinant transporters, this compound has demonstrated selectivity with the following half-maximal inhibitory concentrations (IC50):
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (1 mg/ml). For cell culture experiments, a stock solution in DMSO is commonly prepared. To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath. It is recommended to store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its IC50 values, a concentration range from 0.1 µM to 10 µM is a reasonable starting point for most cell lines. The optimal concentration will depend on the specific cell line, its level of GLUT1/3/4 expression, and the desired experimental outcome.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time for this compound is highly dependent on the experimental endpoint.
-
For acute inhibition of glucose uptake: Shorter incubation times, ranging from 30 minutes to a few hours, are typically sufficient.
-
For assessing downstream effects on cell signaling (e.g., AMPK activation): Incubation times of 1 to 24 hours may be necessary.
-
For evaluating effects on cell proliferation or viability: Longer incubation periods, from 24 to 72 hours, are generally required.
It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific research question and cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Suboptimal concentration: The concentration of this compound may be too low for the target cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). |
| Short incubation time: The incubation period may not be long enough to induce a measurable effect. | Conduct a time-course experiment, testing various incubation times (e.g., 1, 6, 12, 24, 48, 72 hours). | |
| Low expression of target GLUTs: The cell line may have low expression levels of GLUT1, GLUT3, or GLUT4. | Verify the expression of target glucose transporters in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have high GLUT1 expression. | |
| Compound instability: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. | |
| High cell toxicity or off-target effects. | Excessively high concentration: The concentration of this compound may be too high, leading to non-specific toxicity. | Lower the concentration of this compound. Ensure the concentration used is relevant to the IC50 values. |
| Prolonged incubation: Long exposure to the inhibitor may induce significant cellular stress and death. | Reduce the incubation time. Correlate the observed toxicity with the intended biological effect. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell confluence: Cell density can affect glucose consumption and the response to GLUT inhibitors. | Standardize the cell seeding density and ensure consistent cell confluence at the start of each experiment. |
| Fluctuations in glucose concentration: The glucose level in the culture medium can influence the effectiveness of the inhibitor. | Use a consistent formulation of culture medium with a known glucose concentration for all experiments. | |
| Inconsistent incubation conditions: Variations in temperature, CO2 levels, or humidity can affect cell health and drug response. | Ensure that all incubators are properly calibrated and maintained to provide a stable environment. |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Glucose Uptake using a 2-Deoxy-D-[³H]glucose (³H-2DG) Uptake Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on cellular glucose uptake.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-2-Deoxyglucose ([³H]-2DG)
-
Phloretin (a general GLUT inhibitor, for positive control)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-incubation:
-
Wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or controls (vehicle, positive control) in KRH buffer for 15-30 minutes at 37°C.
-
-
Glucose Uptake Initiation:
-
Add KRH buffer containing [³H]-2DG to each well to initiate glucose uptake.
-
Incubate for 5-10 minutes at 37°C. The optimal time should be within the linear range of uptake for the specific cell line.
-
-
Uptake Termination:
-
Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer containing a GLUT inhibitor like phloretin to prevent further uptake.
-
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content in each well.
-
Calculate the percentage of glucose uptake inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by this compound Treatment
Inhibition of glucose uptake by this compound leads to a decrease in intracellular ATP levels. This energy depletion is sensed by AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activated AMPK then initiates downstream signaling to inhibit anabolic processes that consume ATP and promote catabolic processes that generate ATP.
Caption: Signaling cascade initiated by this compound-mediated GLUT inhibition.
Experimental Workflow for Optimizing this compound Incubation Time
The following workflow outlines a systematic approach to determine the optimal incubation time for this compound in a cell-based assay.
Caption: Workflow for optimizing this compound incubation time.
References
How to prevent degradation of BAY-588 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of BAY-588 to prevent its degradation during experiments. By following these recommendations, users can ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a chemical probe that serves as an inactive control for BAY-876, a potent and selective inhibitor of the glucose transporter 1 (GLUT1). In experiments, this compound is used as a negative control to help ensure that the observed effects of BAY-876 are specifically due to the inhibition of GLUT1 and not due to off-target effects of the chemical scaffold.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored under the following conditions:
-
Short-term storage: Store at -20°C for up to one month.[1]
-
Long-term storage: For periods longer than one month, store at -80°C, where it can be kept for up to six months.[1]
This compound is typically shipped on blue ice, which indicates its sensitivity to higher temperatures.[1]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] To prepare a stock solution, dissolve the compound in one of these solvents. If you encounter solubility issues, you can warm the solution to 37°C and use sonication to aid dissolution.[1]
Q4: Can I use aqueous solutions to dissolve this compound?
This compound has limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q5: How can I prevent degradation of this compound in my experiments?
To prevent degradation, it is crucial to pay attention to the following factors:
-
Temperature: Avoid repeated freeze-thaw cycles of your stock solution. Prepare aliquots of the stock solution to minimize the number of times the main stock is warmed.
-
pH: While specific data for this compound is not available, a structurally similar compound, BAY-9835, has been shown to be stable in aqueous solutions at pH 1, 7, and 10 for 24 hours at 37°C. This suggests that this compound is likely to be stable across a range of pH values for typical experimental durations. However, prolonged exposure to strongly acidic or basic conditions should be avoided as a general precaution.
-
Light: Protect solutions containing this compound from direct light exposure. The pyrazole moiety in its structure can be susceptible to photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results with this compound. | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored at the correct temperature (-20°C for short-term, -80°C for long-term). 2. Avoid multiple freeze-thaw cycles by preparing and using single-use aliquots of your stock solution. 3. Ensure that the stock solution has not exceeded its recommended storage time (1 month at -20°C, 6 months at -80°C). 4. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Precipitation of this compound in aqueous experimental media. | Low aqueous solubility of the compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is as low as possible but sufficient to maintain solubility. 2. Vortex the solution thoroughly after diluting the stock solution into the aqueous medium. 3. If precipitation persists, consider preparing a fresh, more dilute stock solution in the organic solvent before further dilution into the aqueous medium. |
| Loss of compound activity over the course of a long experiment. | Potential for slow degradation in aqueous solution at experimental temperatures. | 1. For long-term experiments, consider adding fresh compound at intermediate time points. 2. If possible, conduct a pilot stability study under your specific experimental conditions by analyzing the concentration of this compound over time using an appropriate analytical method (e.g., HPLC). |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Reference |
| Solubility | DMSO, DMF | |
| Short-Term Storage | -20°C (up to 1 month) | |
| Long-Term Storage | -80°C (up to 6 months) |
Table 2: Inferred Stability of this compound Based on a Structurally Similar Compound (BAY-9835)
| Condition | Duration | Temperature | Stability | Reference |
| Aqueous Solution (pH 1, 7, 10) | 24 hours | 37°C | Stable |
Disclaimer: This data is for a structurally similar compound and should be used as a general guideline. The stability of this compound under your specific experimental conditions should be verified.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a few minutes to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Use of this compound as a Negative Control in a Cell-Based Assay
-
Materials:
-
Cells of interest
-
Cell culture medium
-
BAY-876 (active GLUT1 inhibitor)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
-
Procedure:
-
Plate the cells at the desired density and allow them to adhere or stabilize overnight.
-
On the day of the experiment, prepare the working solutions of BAY-876 and this compound by diluting the stock solutions in cell culture medium to the final desired concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the vehicle, BAY-876, or this compound.
-
Incubate the cells for the desired experimental duration.
-
At the end of the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, glucose uptake assay, lactate production assay).
-
Compare the results from the this compound treated cells to both the vehicle-treated and BAY-876 treated cells to determine the specific effects of GLUT1 inhibition.
-
Mandatory Visualization
Caption: Signaling pathway of GLUT1 inhibition by BAY-876, with this compound as an inactive control.
Caption: Experimental workflow for using this compound as a negative control.
References
Technical Support Center: Mitigating Compound-Induced Cytotoxicity
A Note on Compound Identification: BAY-588
Our initial investigation to build a comprehensive technical support guide for "this compound" has revealed that this designation may refer to different compounds with distinct mechanisms of action. To provide you with the most accurate and relevant troubleshooting information, it is crucial to identify the specific molecule you are working with.
We have identified the following possibilities:
-
This compound as a Glucose Transporter Inhibitor: Some sources describe this compound as a derivative of BAY-876 and an inhibitor of glucose transporters, particularly Glut4, Glut1, and Glut3.[1][2] The cytotoxic effects of such a compound at high concentrations would likely be linked to the disruption of cellular metabolism and energy supply.
-
Possible Typographical Error for sGC Activators: The "BAY" designation is common for compounds developed by Bayer. It is possible that "this compound" is a typographical error for other well-documented compounds, such as:
-
Cinaciguat (BAY 58-2667): A first-generation soluble guanylate cyclase (sGC) activator.[3][4]
-
Runcaciguat (BAY 1101042) or BAY 60-2770: Novel sGC activators.[3] The mechanism of action for these compounds involves the NO-sGC-cGMP signaling pathway, and any cytotoxicity at high concentrations would be related to off-target effects or exaggerated pharmacological responses.
-
-
Other BAY Compounds: The "BAY" prefix is used for numerous research compounds with diverse targets, including kinase inhibitors (e.g., BAY 11-7082) and others in preclinical or clinical development.
To proceed, please verify the full name and CAS number of your compound. Once you provide this information, we can offer a detailed and specific technical support guide.
In the meantime, we have prepared a general troubleshooting guide and FAQ for mitigating in vitro cytotoxicity that you may find useful. We have also included a sample signaling pathway diagram as an example of the visualizations we can provide.
General Troubleshooting Guide for In Vitro Cytotoxicity
This guide provides general strategies for addressing unexpected cytotoxicity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My preliminary data shows high cytotoxicity even at what should be a therapeutic concentration of my test compound. What are the first things I should check?
A1: High cytotoxicity at expectedly low concentrations can be due to several factors:
-
Compound Purity and Stability: Verify the purity of your compound batch. Impurities from synthesis or degradation products can be highly toxic. Ensure the compound is stable in your solvent and culture medium over the course of the experiment.
-
Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations. Always run a vehicle control with the same final concentration of the solvent to assess its contribution to cytotoxicity. We recommend keeping the final DMSO concentration below 0.5% (v/v) for most cell lines.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to your compound's mechanism of action or to off-target effects. Consider testing your compound on a panel of cell lines with varying characteristics.
-
Initial Cell Seeding Density: A low initial cell density can make cells more vulnerable to cytotoxic insults. Ensure you are using an optimal and consistent seeding density for your experiments.
Q2: I'm seeing conflicting results between my cytotoxicity assays (e.g., MTT vs. LDH release). Why is this happening and which result is more reliable?
A2: It is not uncommon to see discrepancies between different cytotoxicity assays because they measure different cellular events:
-
MTT Assay: Measures metabolic activity, which is an indicator of cell viability. A reduction in MTT signal suggests a decrease in metabolically active cells, which could be due to cell death or cytostatic effects (inhibition of proliferation).
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity and necrosis.
-
Caspase Activity Assays: Measure the activity of caspases, which are key mediators of apoptosis (programmed cell death).
The "correct" assay depends on the information you are seeking. If you want to understand the mechanism of cell death, using a combination of assays is recommended. For example, a decrease in MTT signal coupled with an increase in caspase-3/7 activity would suggest an apoptotic mechanism.
Q3: How can I determine if the observed cytotoxicity is due to an on-target or off-target effect of my compound?
A3: This is a critical question in drug development. Here are a few strategies:
-
Target Expression Levels: Compare the cytotoxicity of your compound in cell lines with high and low (or no) expression of the intended target. If the cytotoxicity is on-target, you would expect to see a correlation between target expression and sensitivity.
-
Rescue Experiments: If your compound inhibits a specific enzyme or receptor, see if you can "rescue" the cells from cytotoxicity by providing a downstream product of the enzymatic reaction or by co-administering a receptor agonist.
-
Structural Analogs: Test a structurally related but inactive analog of your compound. If this analog does not produce cytotoxicity, it suggests the effect is likely on-target.
Experimental Protocols
Protocol 1: General Cell Viability Assessment using Resazurin-Based Assay
This protocol provides a general method for assessing cell viability.
Materials:
-
96-well clear-bottom cell culture plates
-
Your specific cell line
-
Complete cell culture medium
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)
-
Plate reader capable of measuring fluorescence at ~560 nm excitation and ~590 nm emission
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the results as a percentage of the vehicle-treated control cells.
Quantitative Data Summary (Example)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 72.4 ± 8.3 |
| 50 | 45.1 ± 7.9 |
| 100 | 15.8 ± 3.5 |
Visualizations
Signaling Pathway Diagram
Below is a generic diagram representing a simplified apoptosis signaling pathway, which can be a common mechanism of drug-induced cytotoxicity.
Caption: Simplified overview of major apoptosis signaling pathways.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for investigating high cytotoxicity.
References
Technical Support Center: Refinement of Glucose Uptake Assays with BAY-588
Welcome to the technical support center for the application of BAY-588 in glucose uptake assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when using this specific glucose transporter inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a glucose transporter (GLUT) inhibitor. It is a derivative of BAY-876 and exhibits selectivity for GLUT1, GLUT4, and GLUT3 over GLUT2.[1][2][3] Its primary mechanism is to block the uptake of glucose into cells by inhibiting the function of these specific transporters. Some sources also describe this compound as an inactive control probe for the potent GLUT1 inhibitor, BAY-876.[4]
Q2: Which cell lines are most suitable for a glucose uptake assay with this compound?
A2: The choice of cell line should be guided by the expression profile of the glucose transporters targeted by this compound. Cell lines with high expression of GLUT1 (common in many cancer cells) or GLUT4 (e.g., muscle cells and adipocytes) would be appropriate to investigate the inhibitory effects of this compound. It is recommended to perform baseline characterization of GLUT expression in your chosen cell line.
Q3: How can I be sure that the observed reduction in glucose uptake is specifically due to this compound's effect on GLUT transporters?
A3: To ensure specificity, it is crucial to include proper controls in your experiment. A vehicle control (the solvent used to dissolve this compound, typically DMSO) is essential. Additionally, using a known, well-characterized GLUT inhibitor as a positive control can help validate your assay. To further confirm that the uptake is transporter-mediated, you can perform a competition assay by co-incubating the cells with a high concentration of D-glucose, which should compete with the fluorescent glucose analog for transport.[5]
Q4: I am observing high background fluorescence in my assay. How can I reduce it?
A4: High background fluorescence is a common issue in fluorescent glucose uptake assays. To mitigate this, you can try the following:
-
Optimize probe concentration: Titrate the fluorescent glucose analog (e.g., 2-NBDG) to find the lowest concentration that gives a robust signal.
-
Increase washing steps: After incubation with the fluorescent probe, increase the number and duration of washes to remove any unbound probe.
-
Use a blocking buffer: Pre-incubating with a blocking buffer like 1% BSA in PBS can help reduce non-specific binding of the probe.
-
Use phenol red-free medium: Phenol red in culture medium can contribute to autofluorescence.
-
Include an unstained control: This will allow you to measure and subtract the inherent autofluorescence of your cells.
Q5: My results with this compound are not consistent. What could be the cause?
A5: Inconsistent results can stem from several factors. Ensure that your cell passages are consistent and that cells are not overly confluent, as this can affect their metabolic state. The timing of each step, particularly the incubation with this compound and the fluorescent glucose analog, should be strictly controlled. Also, ensure that the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, as higher concentrations can affect cell membrane permeability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant inhibition of glucose uptake with this compound | Low expression of target GLUTs in the chosen cell line. | Confirm the expression of GLUT1, GLUT3, or GLUT4 in your cell line using techniques like Western blotting or qPCR. Consider using a different cell line with higher target expression. |
| Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell line and assay conditions. | |
| Inactive compound. | Ensure proper storage of this compound as recommended by the supplier to maintain its activity. | |
| High variability between replicate wells | Inconsistent cell seeding density. | Use a hemocytometer or an automated cell counter to ensure uniform cell numbers in each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Use calibrated pipettes and be meticulous with your pipetting technique to ensure accurate and consistent volumes. | |
| Cell death observed after treatment with this compound | Compound toxicity at the tested concentration. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cells. Use concentrations below the toxic threshold for your glucose uptake assays. |
| High solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Fluorescent Glucose Uptake Assay in Adherent Cells
This protocol provides a general workflow for measuring glucose uptake using a fluorescent glucose analog like 2-NBDG and assessing the inhibitory effect of this compound.
-
Cell Seeding:
-
Seed adherent cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Cell Starvation:
-
On the day of the assay, gently wash the cells twice with warm, glucose-free Krebs-Ringer Bicarbonate (KRB) buffer or PBS.
-
Incubate the cells in glucose-free KRB buffer for 1-2 hours to deplete intracellular glucose stores.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound in glucose-free KRB buffer. Include a vehicle control (e.g., DMSO).
-
Remove the starvation buffer and add the this compound solutions to the respective wells.
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
-
Glucose Uptake:
-
Add the fluorescent glucose analog (e.g., 2-NBDG) to each well to a final concentration of 50-200 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Washing:
-
Remove the incubation solution and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular probe.
-
-
Signal Quantification:
-
Add 100 µl of PBS or a suitable assay buffer to each well.
-
Measure the fluorescence using a microplate reader with appropriate filters for the chosen fluorescent probe (e.g., excitation/emission ≈ 485/535 nm for 2-NBDG).
-
Quantitative Data Summary
The inhibitory activity of this compound on different glucose transporters can be summarized as follows:
| Transporter | IC₅₀ (µM) |
| GLUT1 | 1.18 |
| GLUT2 | >10 |
| GLUT3 | 5.47 |
| GLUT4 | 0.5 |
IC₅₀ values were determined in CHO cells expressing human recombinant transporters.
Visualizations
Caption: A flowchart of the experimental workflow for a glucose uptake assay using this compound.
Caption: The insulin signaling pathway leading to GLUT4 translocation and glucose uptake, and the inhibitory action of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Applications - CAT N°: 19960 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound = 98 HPLC 1799759-24-2 [sigmaaldrich.com]
- 5. Autoregulation of insulin receptor signaling through MFGE8 and the αvβ5 integrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to BAY-588 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the glucose transporter inhibitor BAY-588 in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of glucose transporter 1 (GLUT1).[1][2] Its primary mechanism of action is to block the uptake of glucose into cells, thereby depriving them of a crucial energy source and inhibiting proliferation.[2][3]
Q2: My cells are no longer responding to this compound treatment. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not yet extensively documented, resistance to glucose transporter inhibitors in cancer cells can theoretically arise from several mechanisms:
-
Upregulation of alternative glucose transporters: Cells may compensate for GLUT1 inhibition by increasing the expression of other glucose transporters (e.g., GLUT3, GLUT4) that are less sensitive to this compound.
-
Metabolic reprogramming: Cells might shift their metabolism to utilize alternative energy sources, such as glutamine or fatty acids, reducing their dependence on glucose.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to the increased removal of this compound from the cell, lowering its intracellular concentration.
-
Alterations in downstream signaling pathways: Changes in pathways that regulate cell survival and metabolism could bypass the effects of glucose deprivation.
Q3: Are there any known combination strategies to overcome this compound resistance?
While specific combination therapies with this compound to overcome resistance are not yet established, general principles of overcoming drug resistance in cancer therapy can be applied. Combination therapy is a promising strategy to thwart drug resistance. Combining agents that target different cellular pathways can be effective. For instance, combining a GLUT1 inhibitor with drugs that target alternative metabolic pathways (e.g., glutaminolysis inhibitors) or signaling pathways crucial for cell survival could be a viable strategy.
Troubleshooting Guides
Issue: Decreased sensitivity to this compound in our cell line.
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with a fresh batch of this compound to confirm the shift in IC50 value.
-
Assess Glucose Uptake: Measure glucose uptake in both the parental (sensitive) and the resistant cell lines to confirm that the resistant cells have restored their ability to take up glucose in the presence of this compound.
-
Investigate Alternative Glucose Transporters: Use Western blotting or qRT-PCR to analyze the expression levels of other glucose transporters (e.g., GLUT3, GLUT4) in both cell lines. An upregulation in the resistant line could indicate a compensatory mechanism.
-
Evaluate Metabolic Changes: Assess the cell's dependence on other energy sources like glutamine. This can be done through metabolic flux analysis or by testing the sensitivity of the resistant cells to inhibitors of other metabolic pathways.
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare a fresh stock solution.
-
Verify Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Standardize Experimental Conditions: Ensure consistency in cell seeding density, passage number, and media composition between experiments.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a few hours at 37°C in the dark, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptotic and necrotic cells.
-
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Glucose Uptake Assay
This protocol measures the rate of glucose uptake by cells.
-
Materials:
-
Cells of interest
-
Glucose-free culture medium
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Lysis buffer
-
Scintillation counter or fluorescence plate reader
-
-
Procedure (using a fluorescent analog):
-
Seed cells in a multi-well plate.
-
Wash the cells with glucose-free medium.
-
Pre-incubate the cells with this compound or vehicle control in glucose-free medium for the desired time.
-
Add the fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS to remove the extracellular fluorescent analog.
-
Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.
-
Western Blotting for GLUT1 Expression
This protocol is used to detect the protein levels of GLUT1.
-
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GLUT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GLUT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Subclone | 500 | 10 |
Table 2: Hypothetical Relative Glucose Uptake in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | Relative Glucose Uptake (%) |
| Parental (Sensitive) | Vehicle | 100 |
| Parental (Sensitive) | This compound (50 nM) | 25 |
| Resistant Subclone | Vehicle | 110 |
| Resistant Subclone | This compound (50 nM) | 85 |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow to investigate this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing BAY-588
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing BAY-588, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a chemical probe that serves as an inactive control for its active counterpart, BAY-876. BAY-876 is a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1). Therefore, this compound is used in experiments to distinguish the specific effects of GLUT1 inhibition by BAY-876 from any off-target or non-specific effects of the chemical scaffold.
Q2: How should I store and handle this compound powder?
A2: this compound is typically supplied as a crystalline solid. For long-term storage, it is recommended to store the powder at 2-8°C. Ensure the container is tightly sealed to prevent moisture absorption.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of 20 mg/mL or higher.
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, the stock solution is generally stable for at least one month. For storage up to six months, -80°C is recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, or the concentration of this compound exceeds its solubility in the aqueous environment. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions of your this compound stock solution in a suitable solvent before adding it to the final culture medium. |
| Inconsistent or unexpected results when using this compound as a negative control. | The concentration of this compound used is too high, leading to off-target effects. The compound may have degraded due to improper storage or handling. | Use the lowest effective concentration of this compound that corresponds to the concentration of the active probe (BAY-876) being used. Always prepare fresh dilutions from a properly stored stock solution for each experiment. Run a vehicle control (e.g., DMSO alone) to account for any solvent effects. |
| Difficulty dissolving this compound powder. | The compound may require gentle warming to fully dissolve. | To aid dissolution, you can gently warm the solution to 37°C and use sonication for a short period.[1] |
Data Presentation
Table 1: In Vitro Potency of BAY-876 and this compound
| Compound | Target | IC₅₀ (nM) | Cell Line | Assay Type |
| BAY-876 | GLUT1 | 2 | HeLa-MaTu | Glucose Uptake |
| This compound | GLUT1 | > 10,000 | HeLa-MaTu | Glucose Uptake |
This table summarizes the high potency and selectivity of BAY-876 for GLUT1, in contrast to its inactive control, this compound, which shows no significant inhibition at high concentrations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Cell-Based Assay with this compound as a Negative Control
-
Cell Seeding:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of BAY-876 (active compound) and this compound (inactive control) from the stock solutions in the appropriate cell culture medium.
-
Include a vehicle control group treated with the same final concentration of DMSO as the compound-treated groups.
-
Remove the old medium from the cells and add the medium containing the compounds or vehicle.
-
Incubate the cells for the desired treatment duration.
-
-
Assay Measurement:
-
Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or a glucose uptake assay.
-
Compare the results from the BAY-876 treated group to both the vehicle control and the this compound treated group to determine the specific effects of GLUT1 inhibition.
-
Visualizations
Caption: Signaling pathway of GLUT1-mediated glucose transport and its inhibition by BAY-876.
Caption: General experimental workflow for using this compound as a negative control.
References
Validation & Comparative
A Head-to-Head Comparison of BAY-588 and BAY-876 in Targeting Glucose Transport
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two glucose transporter inhibitors, BAY-588 and BAY-876. This analysis is supported by experimental data to delineate their respective pharmacological profiles.
BAY-876 has emerged as a potent and highly selective inhibitor of Glucose Transporter 1 (GLUT1), a key protein in cellular glucose uptake that is often overexpressed in cancer cells. In contrast, this compound, a derivative of BAY-876, exhibits significantly lower potency and is frequently utilized as a negative control in experimental settings to validate the specific effects of GLUT1 inhibition by BAY-876.
Quantitative Efficacy and Selectivity
The primary distinction between BAY-876 and this compound lies in their inhibitory potency and selectivity for GLUT1. Experimental data demonstrates that BAY-876 is a single-digit nanomolar inhibitor of GLUT1, showcasing high selectivity over other glucose transporter isoforms.[1] this compound, on the other hand, displays substantially weaker inhibitory activity against GLUT1 and other glucose transporters.
| Inhibitor | Target | IC50 | Selectivity vs. GLUT2 | Selectivity vs. GLUT3 | Selectivity vs. GLUT4 |
| BAY-876 | GLUT1 | 2 nM[1][2][3] | >100-fold[3] | >100-fold | >100-fold |
| This compound | GLUT1 | 1.18 µM | >8.5-fold | ~0.2-fold | ~2.4-fold |
| GLUT3 | 5.47 µM | - | - | - | |
| GLUT4 | 0.5 µM | - | - | - | |
| GLUT2 | >10 µM | - | - | - |
In Vitro Efficacy: Inhibition of Cancer Cell Growth
The differential potency of these two compounds is reflected in their anti-proliferative effects on cancer cell lines. In various studies, BAY-876 has been shown to inhibit the growth of cancer cells in a dose-dependent manner, an effect that is not observed with this compound at similar concentrations.
| Cell Line | Treatment | Concentration | Effect on Cell Viability |
| Ovarian Cancer (SKOV-3, OVCAR-3, HEY) | BAY-876 | 25-75 nM | Dose-dependent decrease in cell viability |
| Colorectal Cancer (HCT116, DLD1, COLO205, LoVo) | BAY-876 | Various | Inhibition of cell proliferation |
| Head and Neck Squamous Carcinoma (SCC47, RPMI2650) | BAY-876 | 0.01-100 µM | Reduced cell viability |
In Vivo Efficacy: Tumor Growth Inhibition
Animal models have further substantiated the superior efficacy of BAY-876 in curbing tumor growth. Oral administration of BAY-876 has been demonstrated to significantly inhibit tumorigenicity in xenograft models.
| Animal Model | Cancer Type | Treatment | Dosing | Effect on Tumor Growth |
| NSG mice with SKOV-3 xenografts | Ovarian Cancer | BAY-876 | 1.5-4.5 mg/kg/day (gavage) | Significant dose-dependent inhibition of tumorigenicity |
| Nude mice with MHCC97-H xenografts | Hepatocellular Carcinoma | BAY-876 | 5 mg/kg/day (oral) | Significantly inhibited tumor tissue formation and glucose uptake |
Signaling Pathways and Experimental Workflows
The mechanism of action of BAY-876 and the experimental procedures to evaluate its efficacy can be visualized through the following diagrams.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of BAY-876 and this compound.
Cell Viability Assay (MTS Assay)
This assay determines the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of BAY-876 or this compound (with DMSO as a vehicle control) for a specified period (e.g., 24-72 hours).
-
MTS Reagent Addition: Following treatment, MTS reagent is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader to quantify the formation of formazan, which is proportional to the number of viable cells.
Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of glucose into cells using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
-
Cell Culture: Cells are cultured to an appropriate confluency in a multi-well plate.
-
Treatment: Cells are pre-incubated with BAY-876, this compound, or a vehicle control in glucose-free medium.
-
2-NBDG Incubation: 2-NBDG is added to the wells, and the cells are incubated for a defined period (e.g., 20-60 minutes) to allow for uptake.
-
Fluorescence Measurement: After washing to remove extracellular 2-NBDG, the intracellular fluorescence is measured using a fluorescence microscope or plate reader.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as GLUT1.
-
Cell Lysis: Cells are treated with the inhibitors, harvested, and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-GLUT1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This animal model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and administered BAY-876, this compound, or a vehicle control, typically via oral gavage, for a specified duration.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or western blotting).
References
A Comparative Guide to BAY-588 and Other GLUT1 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GLUT1 inhibitor BAY-588 with other commonly used alternatives. The information presented is supported by experimental data to assist researchers in selecting the most appropriate compound for their studies.
Introduction to GLUT1 Inhibition
Glucose transporter 1 (GLUT1) is a key protein responsible for the facilitated transport of glucose across the cell membrane. In many cancer cells, GLUT1 is overexpressed to meet the high energy demands of rapid proliferation, a phenomenon known as the Warburg effect.[1] This makes GLUT1 a promising target for anticancer therapies.[1] This guide focuses on the validation of this compound's inhibitory effect on GLUT1 and compares its performance with other inhibitors.
Comparative Analysis of GLUT1 Inhibitors
The selection of a suitable GLUT1 inhibitor is critical for research targeting cancer metabolism. This section provides a comparative overview of this compound and other notable GLUT1 inhibitors.
| Inhibitor | Target(s) | IC50 (Glut1) | Selectivity Profile | Key Features |
| This compound | Glut1, Glut3, Glut4 | 1.18 µM | Selective for Glut4 (IC50 = 0.5 µM) and Glut1 over Glut2 (>10 µM) and Glut3 (IC50 = 5.47 µM). | Derivative of BAY-876. |
| BAY-876 | Glut1 | 2 nM | Highly selective for Glut1 (>130-fold over Glut2, Glut3, and Glut4).[2] | Orally active and potent blocker of glycolytic metabolism.[2] |
| WZB117 | Glut1 | ~1 µM | Selective for Glut1.[3] | Downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo. |
| Phloretin | Glut1, Glut2, SGLT1/2 | 49-61 µM (Yeast/Human Glut1) | Broad-spectrum inhibitor of glucose transporters. | A natural flavonoid with anti-inflammatory properties. |
Experimental Validation of GLUT1 Inhibition
To validate the inhibitory effect of compounds like this compound on GLUT1, a series of in vitro experiments are typically performed. These include assessing the direct inhibition of glucose uptake, measuring the downstream effects on cell viability, and confirming the impact on GLUT1 protein expression.
Experimental Workflow
Experimental Protocols
1. 2-Deoxy-D-glucose (2-DG) Uptake Assay
This assay measures the uptake of a glucose analog, 2-DG, which is taken up by glucose transporters but cannot be fully metabolized, leading to its accumulation inside the cell.
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Starvation: The following day, wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer and incubate in glucose-free KRPH buffer for 40 minutes to starve the cells of glucose.
-
Inhibitor Treatment: Add this compound or other inhibitors at various concentrations and incubate for the desired time.
-
Glucose Uptake: Add 10 µL of 10 mM 2-DG to each well and incubate for 20 minutes.
-
Cell Lysis: Wash the cells with PBS and lyse them using an acidic lysis buffer.
-
Detection: Neutralize the lysate and add a detection reagent containing enzymes that generate a product proportional to the amount of intracellular 2-DG-6-phosphate. The signal is measured using a plate reader.
2. MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of GLUT1 inhibitors for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 590 nm using a microplate reader.
3. Western Blot for GLUT1 Expression
This technique is used to detect and quantify the amount of GLUT1 protein in cell lysates.
-
Protein Extraction: After treatment with inhibitors, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GLUT1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
GLUT1 Signaling Pathway in Cancer
GLUT1 expression and activity are regulated by various signaling pathways that are often dysregulated in cancer. Understanding these pathways can provide insights into the mechanisms of action of GLUT1 inhibitors.
References
A Comparative Guide to BAY-588 and Other Glucose Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BAY-588 with other prominent glucose transporter (GLUT) inhibitors. The information is intended to assist researchers in evaluating the performance and suitability of these compounds for their specific experimental needs. The data presented is based on available experimental findings and is organized for clear comparison.
Introduction to Glucose Transporter Inhibition
Glucose transporters are a family of membrane proteins essential for facilitating the transport of glucose across the plasma membrane of cells. The overexpression of certain GLUT isoforms, particularly GLUT1, is a well-established hallmark of various cancers and is associated with the Warburg effect, a metabolic shift towards aerobic glycolysis. Consequently, the inhibition of glucose transporters has emerged as a promising therapeutic strategy for cancer and other metabolic diseases. This guide focuses on this compound, a derivative of BAY-876, and compares its inhibitory profile with other widely studied GLUT inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected GLUT inhibitors against various GLUT isoforms. It is important to note that experimental conditions, such as the cell lines and assay methods used, can influence the observed IC50 values.
| Inhibitor | GLUT1 (IC50) | GLUT2 (IC50) | GLUT3 (IC50) | GLUT4 (IC50) | Cell Line/System |
| This compound | 1.18 µM | >10 µM | 5.47 µM | 0.5 µM | CHO cells expressing human recombinant transporters |
| BAY-876 | 2 nM | >130-fold selectivity vs. GLUT1 | >130-fold selectivity vs. GLUT1 | >130-fold selectivity vs. GLUT1 | Not specified |
| Phloretin | 49 µM (Yeast-made), 61 µM (Human erythrocyte) | Inhibits | Not specified | Not specified | Yeast, Human erythrocytes |
| WZB117 | ~10 µM (cell proliferation) | Not specified | Not specified | Not specified | A549 and MCF7 cancer cells |
| Fasentin | Preferentially inhibits GLUT4 | Not specified | Not specified | 68 µM | Not specified |
| Glutor | Selectively inhibits | Selectively inhibits | Selectively inhibits | Not inhibited | Not specified |
| STF-31 | 1 µM | Not specified | Not specified | Not specified | Renal cell carcinoma (RCC) 4 cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize GLUT inhibitors.
2-Deoxy-D-[³H]-glucose Uptake Assay for IC50 Determination
This assay is a common method to measure the rate of glucose uptake by cells and to determine the inhibitory potency of compounds.
Materials:
-
Cell line of interest (e.g., CHO cells overexpressing a specific human GLUT isoform)
-
2-Deoxy-D-[³H]-glucose (radiolabeled glucose analog)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phloretin (as a positive control for GLUT inhibition)
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in a 24-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of the test inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Glucose Uptake Initiation: Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]-glucose.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the glucose uptake by rapidly washing the cells with ice-cold KRH buffer containing a known GLUT inhibitor like phloretin.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of incorporated radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the data to the total protein concentration in each well. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of GLUT inhibitors on the metabolic activity and proliferation of cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Test inhibitor at various concentrations
-
DMSO (for dissolving MTT formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 for cell growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the study of glucose transporter inhibitors.
Caption: A generalized workflow for screening glucose transporter inhibitors.
Caption: Inhibition of GLUT1 disrupts the Warburg effect in cancer cells.
Concluding Remarks
This compound demonstrates a distinct inhibitory profile, with notable potency against GLUT4 and GLUT1. Its selectivity profile, particularly its reduced activity against GLUT2, may offer advantages in specific research contexts, potentially minimizing effects on glucose sensing in pancreatic beta cells. The choice of a suitable GLUT inhibitor will ultimately depend on the specific research question, the cell types being investigated, and the desired selectivity profile. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers navigating the selection and application of these important pharmacological tools.
Cross-Validation of GLUT1 Inhibition: A Comparative Analysis of BAY-876 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methodologies for studying the function of Glucose Transporter 1 (GLUT1): pharmacological inhibition using the selective inhibitor BAY-876 and genetic silencing via small interfering RNA (siRNA) knockdown. Understanding the concordance and potential divergences between these approaches is critical for the robust validation of GLUT1 as a therapeutic target in oncology and other metabolic diseases.
Introduction to GLUT1 and its Inhibition
Glucose Transporter 1 (GLUT1) is a ubiquitously expressed transmembrane protein responsible for facilitating the uptake of glucose into cells. In numerous cancer types, GLUT1 is overexpressed, catering to the heightened metabolic demands of tumor cells, a phenomenon known as the Warburg effect. This dependency on GLUT1 has positioned it as an attractive target for therapeutic intervention.
BAY-876 is a potent and highly selective small molecule inhibitor of GLUT1. It demonstrates over 100-fold selectivity for GLUT1 compared to other glucose transporter isoforms such as GLUT2, GLUT3, and GLUT4.[1][2][3] Its inactive control probe is BAY-588.[4] In contrast, genetic knockdown using siRNA offers a transient but highly specific method to reduce the expression of the SLC2A1 gene, which encodes the GLUT1 protein.
This guide will cross-validate the effects of BAY-876 with those of GLUT1 siRNA knockdown, focusing on their impact on cancer cell proliferation, providing supporting experimental data and detailed protocols.
Comparative Data on Cell Proliferation
A key study in human colorectal cancer (CRC) cell lines directly compared the anti-proliferative effects of BAY-876 treatment with those of siRNA-mediated GLUT1 knockdown. The results demonstrate a strong correlation between pharmacological inhibition and genetic silencing of GLUT1, validating its role in sustaining cancer cell proliferation.
| Cell Line | Treatment/Intervention | Result | Reference |
| HCT116 | BAY-876 | Inhibition of cell proliferation | [5] |
| GLUT1 siRNA | Significant reduction in cell proliferation rate | ||
| COLO205 | BAY-876 | Inhibition of cell proliferation | |
| GLUT1 siRNA | Significant reduction in cell proliferation rate | ||
| DLD1 | BAY-876 | Inhibition of cell proliferation | |
| GLUT1 siRNA | Significant reduction in cell proliferation rate | ||
| LoVo | BAY-876 | Inhibition of cell proliferation | |
| GLUT1 siRNA | Significant reduction in cell proliferation rate | ||
| Caco-2 | BAY-876 | No inhibition of cell proliferation | |
| GLUT1 siRNA | No inhibition of cell proliferation despite GLUT1 suppression |
Table 1: Summary of comparative effects of BAY-876 and GLUT1 siRNA on the proliferation of human colorectal cancer cell lines.
The concordance of effects in the HCT116, COLO205, DLD1, and LoVo cell lines strongly suggests that the anti-proliferative activity of BAY-876 is on-target and directly attributable to the inhibition of GLUT1 function. The lack of effect in the Caco-2 cell line, for both BAY-876 and GLUT1 siRNA, indicates that this particular cell line may have alternative glucose transport mechanisms or a lower dependence on GLUT1 for proliferation.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for this cross-validation, the following diagrams are provided.
References
- 1. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of compounds that decrease glioblastoma growth and glucose uptake in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reproducibility of Glucose Transport Inhibition: A Comparative Guide to BAY-588 and its Alternatives
For researchers, scientists, and drug development professionals investigating cellular glucose metabolism, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of BAY-588, a known glucose transporter inhibitor, with its active counterpart BAY-876 and other alternative inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate the replication of key findings and to offer a clear performance benchmark.
This compound is a chemical probe that acts as a selective inhibitor of glucose transporters, primarily targeting GLUT1, GLUT3, and GLUT4.[1][2] It is a derivative of the potent and highly selective GLUT1 inhibitor, BAY-876, and is often utilized in research as a negative control to validate the specific effects of GLUT1 inhibition by BAY-876.[3][4] Understanding the comparative efficacy and experimental nuances of these compounds is crucial for robust study design and accurate data interpretation.
Performance Comparison of Glucose Transporter Inhibitors
The following table summarizes the inhibitory activity of this compound and its key comparators against various glucose transporter isoforms. The data is compiled from in vitro assays, providing a quantitative basis for selecting the appropriate tool compound for specific research needs.
| Compound | Target(s) | IC50 (μM) | Cell-Based Assay | Reference |
| This compound | GLUT1 | 1.18 | CHO cells expressing human recombinant transporters | [1] |
| GLUT3 | 5.47 | CHO cells expressing human recombinant transporters | ||
| GLUT4 | 0.5 | CHO cells expressing human recombinant transporters | ||
| GLUT2 | >10 | CHO cells expressing human recombinant transporters | ||
| BAY-876 | GLUT1 | 0.002 | Cell-free assay | |
| GLUT2 | >10 | CHO cells expressing human recombinant transporters | ||
| GLUT3 | >10 | CHO cells expressing human recombinant transporters | ||
| GLUT4 | >10 | CHO cells expressing human recombinant transporters | ||
| WZB117 | GLUT1 | ~10 | A549 and MCF-7 cells (cell growth inhibition) | |
| Phloretin | GLUT1 | 49 (Yeast-made), 61 (Human erythrocyte) | In vitro transporter assays |
Signaling Pathway of GLUT1 Inhibition
Glucose transporters, particularly GLUT1, are critical for cellular glucose uptake, a fundamental process for energy metabolism. In many cancer cells, GLUT1 is overexpressed to meet the high energy demands of rapid proliferation. Inhibition of GLUT1 by compounds like BAY-876 blocks this crucial nutrient supply, leading to a cascade of downstream effects.
Inhibition of the GLUT1 transporter by BAY-876 blocks glucose uptake.
Experimental Protocols
To ensure the reproducibility of experiments involving this compound and its alternatives, detailed methodologies are essential. The following are protocols for key in vitro assays used to characterize the activity of these inhibitors.
Cellular Glucose Uptake Assay
This protocol is adapted from studies characterizing the inhibitory effects of BAY-876 and can be applied to this compound and other inhibitors.
Objective: To measure the inhibition of glucose uptake in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, DLD1, COLO205)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free culture medium
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound, BAY-876, or other inhibitors of interest
-
Lysis buffer (e.g., 0.1% SDS, 0.1N NaOH)
-
Scintillation cocktail (for radiolabeled glucose) or a fluorescence plate reader
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture overnight.
-
Serum Starvation: The next day, wash the cells with PBS and incubate in serum-free medium for a defined period (e.g., 4 hours) to upregulate glucose transporters.
-
Inhibitor Treatment: Replace the medium with glucose-free medium containing various concentrations of the test inhibitor (e.g., this compound, BAY-876) or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1 hour).
-
Glucose Uptake: Add the labeled glucose analog (e.g., 2-Deoxy-D-[³H]glucose or 2-NBDG) to each well and incubate for a short period (e.g., 10-30 minutes).
-
Washing: Rapidly wash the cells three times with ice-cold PBS to remove extracellular labeled glucose.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Quantification:
-
For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for 2-NBDG).
-
-
Data Analysis: Normalize the glucose uptake in inhibitor-treated wells to the vehicle-treated control wells to determine the percentage of inhibition. Calculate the IC50 value by fitting the data to a dose-response curve.
Workflow for a cellular glucose uptake assay.
Cell Viability Assay
This protocol is used to assess the cytotoxic or cytostatic effects of glucose transporter inhibitors on cancer cells.
Objective: To determine the effect of inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound, BAY-876, or other inhibitors
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 for cell growth inhibition.
By adhering to these detailed protocols and utilizing the provided comparative data, researchers can enhance the reproducibility of their experiments and contribute to a more robust understanding of the role of glucose transporters in health and disease.
References
Comparative Analysis of BAY 11-7082 Potency Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of BAY 11-7082 across various cancer cell lines. The data is supported by detailed experimental methodologies and visual representations of the underlying signaling pathways and workflows.
BAY 11-7082 is an inhibitor of IκB kinase (IKK) that demonstrates anti-inflammatory, neuroprotective, and anticancer properties.[1] It functions by irreversibly inhibiting the phosphorylation of IκBα, which is a critical step in the activation of the NF-κB signaling pathway.[2][3] This inhibition ultimately prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the transcription of genes involved in cell proliferation, survival, and inflammation.[1][3]
Potency of BAY 11-7082: A Cross-Cell Line Comparison
The cytotoxic and anti-proliferative effects of BAY 11-7082 have been quantified in a range of cancer cell lines, with IC50 values varying based on the cell type and the duration of exposure. The following table summarizes the reported IC50 values, providing a snapshot of the compound's efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay Method |
| HGC27 | Gastric Cancer | 24.88 | 24 | MTT Assay |
| 6.72 | 48 | |||
| 4.23 | 72 | |||
| MKN45 | Gastric Cancer | 29.11 | 24 | MTT Assay |
| 11.22 | 48 | |||
| 5.88 | 72 | |||
| SH-SY5Y | Neuroblastoma | 0.85 | Not Specified | Not Specified |
| SK-N-AS | Neuroblastoma | 1.23 | Not Specified | Not Specified |
| U266 | Multiple Myeloma | ~2.0 - 4.0 | 4 | MTT Assay |
| A549 | Lung Cancer | 160.12 | 48 | Not Specified |
| 86.44 | 72 | |||
| H1299 | Lung Cancer | 179.11 | 48 | Not Specified |
| 80.57 | 72 | |||
| ONS-76 | Medulloblastoma | 11.91 | Not Specified | CCK-8 Assay |
Experimental Protocols for IC50 Determination
The IC50 values presented were primarily determined using colorimetric cell viability assays such as the MTT and CCK-8 assays. These methods assess the metabolic activity of cells, which is proportional to the number of viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability. In this assay, the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance of the dissolved crystals.
Generalized Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of BAY 11-7082. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another robust method for determining cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
Generalized Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a desired density (e.g., 5,000 cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of BAY 11-7082 and incubated for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of the CCK-8 solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.
Visualizing the Molecular Mechanism and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: BAY 11-7082 inhibits the NF-κB signaling pathway.
Caption: Workflow for determining the IC50 of BAY 11-7082.
References
BAY-588: A Selective Glucose Transporter Inhibitor with an Undetermined Broader Membrane Transporter Profile
BAY-588, a potent inhibitor of glucose transporters (GLUTs), demonstrates high selectivity for GLUT1, GLUT3, and GLUT4 over GLUT2. However, a comprehensive analysis of its interaction with other membrane transporters, a critical aspect for predicting potential drug-drug interactions and off-target effects, is currently limited by the lack of publicly available experimental data.
Developed as a derivative of the highly selective GLUT1 inhibitor BAY-876, this compound has been primarily investigated for its potential in cancer therapy, where it targets the altered metabolism of tumor cells. The selectivity of its parent compound, BAY-876, has been well-documented within the glucose transporter family, showing a significantly higher affinity for GLUT1 compared to other isoforms. This selectivity is crucial for minimizing off-target effects related to glucose metabolism in healthy tissues.
High Selectivity Within the GLUT Family
Experimental data for BAY-876, the parent compound of this compound, reveals a distinct selectivity profile within the GLUT family. The inhibitory concentrations (IC50) highlight its preference for GLUT1.
| Transporter | IC50 of BAY-876 (nM) | Selectivity vs. GLUT1 |
| GLUT1 | 2 | - |
| GLUT2 | >9400 | >4700-fold |
| GLUT3 | 1600 | 800-fold |
| GLUT4 | 270 | 135-fold |
This high selectivity is a key feature of BAY-876 and is anticipated to be similar for its derivative, this compound.
Undetermined Effects on Other Membrane Transporters
Despite the detailed characterization of this compound and BAY-876 as GLUT inhibitors, there is a notable absence of published studies investigating their effects on other families of membrane transporters. Crucial transporters involved in drug disposition and multidrug resistance, such as P-glycoprotein (P-gp, ABCB1) and Multidrug Resistance-Associated Proteins (MRPs), have not been reported as targets or non-targets of this compound.
The chemical structure of this compound includes a quinoline carboxamide scaffold. While some compounds containing this moiety have been reported to interact with P-glycoprotein, this structural similarity is not sufficient to predict the activity of this compound without direct experimental evidence.
Experimental Protocols: A Gap in Current Knowledge
The absence of public data on the screening of this compound against a wider panel of membrane transporters means that detailed experimental protocols for such assessments are not available in the context of this specific compound. Generally, evaluating a compound's potential to inhibit membrane transporters involves a series of in vitro assays.
General Workflow for Transporter Inhibition Screening:
Figure 1. A generalized workflow for assessing the inhibitory potential of a compound against membrane transporters.
Membrane Vesicle Assays: These assays utilize membrane vesicles prepared from cells overexpressing a specific transporter (e.g., P-gp or MRP1). The transport of a known substrate is measured in the presence and absence of the test compound to determine its inhibitory effect.
Cell-based Transporter Assays: In these assays, whole cells overexpressing the transporter of interest are used. The accumulation or efflux of a fluorescent or radiolabeled substrate is measured to assess the functional inhibition of the transporter by the test compound.
Conclusion
While this compound is a well-characterized selective inhibitor of specific glucose transporters, its broader impact on other membrane transporters remains an open question. The lack of publicly available data on its interaction with key drug transporters like P-glycoprotein and MRPs represents a significant gap in its pharmacological profile. For a comprehensive understanding of its potential for drug-drug interactions and overall safety profile, further studies investigating the selectivity of this compound against a wider range of membrane transporters are necessary. Researchers and drug development professionals should consider this data gap when evaluating the potential clinical applications of this compound.
BAY-588: A Comparative Guide to its Specificity for Glucose Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of BAY-588, a potent glucose transporter (GLUT) inhibitor. Through a detailed comparison with other known GLUT inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating glucose transport and developing targeted therapeutics.
Performance Comparison of Glucose Transporter Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound and other selected compounds against various human glucose transporter isoforms. The data has been compiled from multiple studies to provide a comparative overview of their potency and selectivity.
| Compound | GLUT1 (IC50, µM) | GLUT2 (IC50, µM) | GLUT3 (IC50, µM) | GLUT4 (IC50, µM) | Reference(s) |
| This compound | 1.18 | >10 | 5.47 | 0.5 | [1] |
| BAY-876 | 0.002 | >10 | 1.67 | 0.29 | |
| WZB117 | ~0.6 | - | - | - | |
| Phloretin | 49 (Yeast-made), 61 (Human erythrocyte) | - | - | - | |
| Cytochalasin B | 0.110 | 2.120 | 0.144 | 0.294 |
Experimental Methodologies
The determination of the inhibitory potency and selectivity of compounds like this compound against different glucose transporter isoforms typically involves the following key experimental protocols:
Cell Line Generation and Culture
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous glucose transporter expression.
-
Transfection: CHO cells are stably transfected with plasmids containing the cDNA for individual human glucose transporter isoforms (e.g., hGLUT1, hGLUT2, hGLUT3, hGLUT4). This creates distinct cell lines, each overexpressing a specific GLUT isoform.
-
Culture Conditions: The transfected cell lines are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain the expression of the recombinant transporter.
Glucose Uptake Assays
The core of specificity validation lies in measuring the rate of glucose uptake in the presence and absence of the inhibitor. Two primary methods are widely employed:
-
Radiolabeled Glucose Uptake Assay:
-
Preparation: Cells are seeded in multi-well plates and grown to confluence.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Glucose Uptake: The assay is initiated by adding a solution containing a radiolabeled glucose analog, most commonly 2-deoxy-D-[³H]glucose or [¹⁴C]-2-deoxyglucose, for a short duration.
-
Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of glucose transported into the cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of glucose uptake inhibition against the logarithm of the inhibitor concentration.
-
-
Fluorescent Glucose Analog Uptake Assay:
-
Preparation: Similar to the radiolabeled assay, cells are seeded in multi-well plates, often with a black, clear-bottom format suitable for fluorescence measurements.
-
Inhibitor Incubation: Cells are pre-treated with a range of inhibitor concentrations.
-
Fluorescent Glucose Analog Addition: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.
-
Measurement: The intracellular fluorescence is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The IC50 value is determined by analyzing the dose-dependent decrease in fluorescence intensity.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for validating inhibitor specificity and the signaling pathway of glucose transport.
Caption: Experimental workflow for validating the specificity of a glucose transporter inhibitor.
Caption: Simplified signaling pathway of facilitated glucose transport and its inhibition by this compound.
References
Comparative Analysis of BAY 11-7082's Impact on Diverse Cancer Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the IκBα kinase inhibitor, BAY 11-7082, detailing its efficacy and mechanism of action across various cancer cell types. The data presented is curated from preclinical studies to support further research and drug development efforts in oncology.
Introduction to BAY 11-7082
BAY 11-7082 is a small molecule inhibitor that targets the IκB kinase (IKK) complex, a key component of the NF-κB signaling pathway. By irreversibly inhibiting the phosphorylation of IκBα, BAY 11-7082 prevents the activation of NF-κB, a transcription factor implicated in inflammation, cell survival, and proliferation.[1][2] Recent studies have demonstrated its potent anti-tumor effects in a variety of cancer models, particularly those driven by specific oncogenic mutations.[3]
Comparative Efficacy Across Cancer Cell Lines
The anti-proliferative activity of BAY 11-7082 has been evaluated in a range of cancer cell lines, with notable efficacy in those harboring RAS mutations. The following tables summarize the available quantitative data on its impact on cell viability.
Table 1: Anti-proliferative Activity of BAY 11-7082 in RAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | Assay Type | Endpoint | Result | Reference |
| SKMEL-103 | Melanoma | NRAS | MTT Assay | Cell Viability | Dose-dependent decrease | [3] |
| M245 | Melanoma | NRAS | MTT Assay | Cell Viability | Dose-dependent decrease | [3] |
| SKMEL-2 | Melanoma | NRAS | Clonogenic Assay | Long-term Survival | Significant inhibition | |
| AsPC1 | Pancreatic Cancer | KRAS | MTT Assay | Cell Viability | Dose-dependent decrease | |
| PANC1 | Pancreatic Cancer | KRAS | MTT Assay | Cell Viability | Dose-dependent decrease | |
| SU.86.86 | Pancreatic Cancer | KRAS | Clonogenic Assay | Long-term Survival | Significant inhibition | |
| RH-36 | Rhabdomyosarcoma | HRAS | MTT Assay | Cell Viability | Dose-dependent decrease | |
| SMS-CTR | Rhabdomyosarcoma | HRAS | Clonogenic Assay | Long-term Survival | Significant inhibition |
Table 2: IC50 Values of BAY 11-7082 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HGC-27 | Gastric Cancer | ~10 | CCK-8 | |
| NCI-H1703 | Non-Small Cell Lung Cancer | < 8 | [3H]thymidine incorporation | |
| HT-29 | Colon Cancer | > BAY 11-7085 | EMSA | |
| Uveal Melanoma (SP 6.5, VUP, OCM1, OM431) | Uveal Melanoma | ~5 | CCK-8 |
Mechanism of Action and Signaling Pathway Analysis
BAY 11-7082 exerts its anti-tumor effects through the modulation of key signaling pathways, primarily by inhibiting the NF-κB pathway. In RAS-driven cancers, its mechanism also involves the suppression of downstream effector pathways like PI3K-AKT and MAPK.
Signaling Pathway Diagram
Caption: Signaling pathway of BAY 11-7082 in RAS-mutant cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experiments used to evaluate the efficacy of BAY 11-7082.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., SKMEL-103, AsPC1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of BAY 11-7082 (e.g., 0.1 to 20 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Clonogenic Assay
-
Cell Seeding: Seed a low density of cancer cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with BAY 11-7082 at various concentrations for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-2 weeks to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis for Signaling Proteins
-
Cell Treatment and Lysis: Treat cells with BAY 11-7082 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, followed by incubation with primary antibodies against target proteins (e.g., p-IκBα, total IκBα, p-AKT, total AKT, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation of BAY 11-7082.
Conclusion
BAY 11-7082 demonstrates significant anti-tumor activity across a range of cancer cell types, with a pronounced effect on those with RAS mutations. Its mechanism of action, centered on the inhibition of the NF-κB and downstream PI3K-AKT pathways, leads to decreased cell proliferation and increased apoptosis. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of BAY 11-7082 and the development of targeted cancer therapies.
References
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Reagents: A Guide to BAY-588 and Unidentified Compounds
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. While specific disposal protocols for a compound designated "BAY-588" are not publicly available, this guide provides a comprehensive framework for the safe disposal of specialized and potentially uncharacterized laboratory chemicals, using best practices in laboratory safety and chemical handling.
Immediate Safety and Logistical Information
1. Initial Hazard Assessment and Isolation:
The first critical step is to treat the substance with the highest level of caution.
-
Isolate the Substance: Secure the container in a designated, well-ventilated, and restricted-access area, such as a fume hood or a dedicated chemical storage cabinet.
-
Labeling: Clearly label the container with "Caution: Unidentified Substance. Do Not Use or Dispose."[1]
-
Information Gathering: Collect all available documentation that may be associated with the substance, including laboratory notebooks, purchase orders, or internal tracking numbers. Consult with all personnel who may have worked with or ordered the substance.
2. Waste Characterization and Segregation:
Proper characterization and segregation are crucial to prevent dangerous reactions.
-
Do Not Mix: Never mix unknown chemicals with other waste streams. Incompatible chemicals, when mixed, can react violently or release flammable or poisonous gases.
-
Hazard Identification: If any information about the chemical class is available (e.g., from related compounds or synthetic pathways), use that to infer potential hazards (e.g., corrosive, flammable, reactive, toxic).
-
Containerization: Use a waste container that is in good condition, compatible with the suspected chemical class, and has a secure, leak-proof lid. Do not fill the container beyond 90% capacity to allow for expansion.[1]
3. Contacting Environmental Health and Safety (EHS):
Your institution's Environmental Health and Safety (EHS) office is the primary resource for the disposal of unknown or hazardous chemicals.
-
Arrange for Pickup: Contact your EHS office to arrange for the pickup and disposal of the hazardous waste.[1]
-
Provide Information: Supply them with all the information you have gathered about the substance.
-
Analysis: In cases where the chemical cannot be identified, the EHS office may arrange for a sample to be sent to an analytical laboratory for identification. Due to the high cost of this analysis, some institutions may bill the associated laboratory.[2]
Experimental Protocols: Decontamination
Prior to disposal of containers or equipment that have been in contact with hazardous chemicals, proper decontamination is essential.
General Decontamination Procedure for Non-Porous Surfaces:
-
Preparation: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Initial Cleaning: If applicable, safely remove, drain, or discharge any remaining chemicals from the equipment. Collect this material for hazardous waste disposal.
-
Washing: Wash the equipment with warm, soapy water. For stubborn residues, scrubbing may be necessary.
-
Rinsing: Rinse the equipment thoroughly with water. In some cases, the rinsate may also need to be collected as hazardous waste.
-
Drying: Allow the equipment to air dry completely or wipe it down with clean paper towels.
-
Verification: For equipment used with highly toxic or radioactive materials, specific survey methods may be required to ensure decontamination is complete. Contact your EHS office for guidance.
Quantitative Data Summary
When dealing with unknown chemicals, quantitative data for disposal is generally not applicable until the substance is identified. However, for general laboratory waste management, the following provides a structured overview.
| Waste Stream | Key Parameters | Disposal Consideration |
| Unknown Chemicals | Identity: Unknown | Treat as highly hazardous. Contact EHS for identification and disposal. |
| Sharps | Contaminated with chemical or biological material | Collect in designated sharps containers for incineration. |
| Liquid Waste | pH, Flammability, Reactivity, Toxicity | Segregate into compatible streams (e.g., acidic, basic, halogenated solvents, non-halogenated solvents). |
| Solid Waste | Contamination with hazardous materials | Collect in labeled, sealed containers. |
| Empty Containers | Previously held hazardous chemicals | Triple-rinse with a suitable solvent; the rinsate must be collected as hazardous waste. Deface labels before disposal. |
Visualizing Disposal Workflows
To further clarify the procedural steps for handling unknown chemicals and the general chemical waste disposal process, the following diagrams have been created using Graphviz (DOT language).
Caption: Workflow for the safe handling and disposal of an unidentified laboratory chemical.
Caption: Standard operating procedure for the disposal of known hazardous chemical waste in a laboratory setting.
References
Navigating the Safe Handling of BAY-588: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of BAY-588, a combustible solid with potential long-lasting harmful effects on aquatic life.
While a specific Safety Data Sheet (SDS) for this compound could not be located through publicly available resources, this document outlines recommended best practices based on the compound's known properties and general laboratory safety protocols for similar chemical substances. It is crucial to supplement this guidance with a thorough risk assessment specific to your laboratory's standard operating procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against skin contact. |
| Respiratory Protection | In situations where dust or aerosols may be generated, a properly fitted NIOSH-approved respirator is recommended. |
Donning and Doffing PPE Workflow:
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination. The following workflow should be strictly adhered to.
Operational and Disposal Plans: Ensuring a Safe and Compliant Laboratory
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe working environment and adhering to regulatory requirements.
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: As a combustible solid, keep this compound away from open flames, sparks, and other potential ignition sources.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management:
In the event of a spill, evacuate the area and prevent unnecessary personnel from entering. Wearing the appropriate PPE, carefully sweep or scoop up the spilled solid, avoiding dust generation. Place the material into a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminating agent.
Disposal Plan:
All waste materials, including unused this compound and any contaminated PPE or cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment. It is imperative to always consult your institution's specific safety guidelines and to conduct a thorough risk assessment before beginning any new experimental protocol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
